4-(3-formylphenyl)benzoic Acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAWDBNCZHVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383350 | |
| Record name | 4-(3-formylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222180-23-6 | |
| Record name | 3′-Formyl[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222180-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-formylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-(3-formylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-(3-formylphenyl)benzoic acid. Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines reported values with established experimental protocols for determining key physical characteristics. This guide is intended to be a valuable resource for researchers utilizing this compound in drug development and other scientific applications.
Core Physical Properties
While comprehensive experimental data for this compound is not widely published, the following table summarizes the available information. It is important to note that some of these values may be predicted or sourced from chemical suppliers and should be confirmed experimentally for critical applications.
| Physical Property | Value | Notes |
| Molecular Formula | C₁₄H₁₀O₃ | |
| Molecular Weight | 226.23 g/mol | |
| CAS Number | 222180-23-6 | [1][2][3] |
| Boiling Point | 441.9 °C at 760 mmHg | [1] |
| Flash Point | 235.2 °C | [1] |
| Density | 1.264 g/cm³ | [1] |
| Refractive Index | 1.64 | [1] |
| Melting Point | Not explicitly found | See Experimental Protocol |
| Solubility | Not explicitly found | See Experimental Protocol |
| pKa | Not explicitly found | See Experimental Protocol |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A known mass of this compound is placed in a series of test tubes.
-
Solvent Addition: A known volume of each selected solvent is added to a separate test tube containing the compound.
-
Equilibration: The test tubes are agitated at a constant temperature for a set period to ensure equilibrium is reached.
-
Observation: The samples are visually inspected to determine if the solid has completely dissolved.
-
Quantification (Optional): If the compound is soluble, further experiments can be conducted to determine the exact solubility (e.g., by creating a saturated solution and determining the concentration of the solute). For sparingly soluble compounds, techniques like UV-Vis spectroscopy can be used to quantify the amount dissolved.
pKa Determination (Spectrophotometric Method)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound.
Methodology:
-
Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).
-
UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for the determination of physical properties.
References
An In-depth Technical Guide to 4-(3-formylphenyl)benzoic acid: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, analytical data, and synthetic approaches for 4-(3-formylphenyl)benzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this versatile molecule.
Chemical Structure and Identification
This compound, also known as 3'-(formyl)-[1,1'-biphenyl]-4-carboxylic acid, is an organic compound featuring a biphenyl core. One phenyl ring is substituted with a carboxylic acid group at the 4-position, while the other bears a formyl (aldehyde) group at the 3-position. This specific substitution pattern imparts unique chemical properties and reactivity to the molecule.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 222180-23-6
-
Molecular Formula: C₁₄H₁₀O₃
-
Molecular Weight: 226.23 g/mol
Analytical Data
Precise analytical data is crucial for the unambiguous identification and quality control of this compound. The following table summarizes key analytical parameters for this compound.
| Parameter | Value | Source |
| Melting Point | 231 - 250 °C | [1][2][3][4] |
| Purity | Typically ≥95% - 98% | [5][6] |
Experimental Protocols
The synthesis of this compound can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a highly effective and commonly employed method for the formation of the biaryl bond.
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this would typically involve the reaction of 4-carboxyphenylboronic acid with 3-bromobenzaldehyde or 3-formylphenylboronic acid with 4-bromobenzoic acid.
Illustrative Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This is a generalized protocol based on similar reactions and should be optimized for specific laboratory conditions.
Materials:
-
4-Carboxyphenylboronic acid
-
3-Bromobenzaldehyde
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-carboxyphenylboronic acid (1.0 eq), 3-bromobenzaldehyde (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and separate the aqueous layer.
-
Wash the organic layer with water and then brine.
-
Acidify the combined aqueous layers with 1 M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Logical Workflow for Analysis
The characterization of a synthesized compound follows a logical progression of analytical techniques to confirm its identity and purity.
Caption: A typical experimental workflow for the analysis of synthesized this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. molbase.com [molbase.com]
- 3. This compound, 3-(4-Carboxyphenyl)benzaldehyde - Protheragen [protheragen.ai]
- 4. 3'-FORMYL[1,1'-BIPHENYL]-4-CARBOXYLIC ACID | 222180-23-6 [m.chemicalbook.com]
- 5. 222180-23-6 this compound AKSci V4465 [aksci.com]
- 6. labfind.co.kr [labfind.co.kr]
Navigating the Solubility of 4-(3-formylphenyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-(3-formylphenyl)benzoic acid (CAS No. 222180-23-6) in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides a qualitative assessment of its expected solubility based on its chemical structure and solvents employed in the synthesis and purification of structurally related compounds. Furthermore, it furnishes a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, which can be readily adapted for this compound. This document aims to be a valuable resource for researchers, enabling them to effectively utilize this compound in their work.
Introduction
This compound is a bifunctional organic molecule featuring a benzoic acid moiety and a benzaldehyde group. This unique structure makes it a valuable building block in various fields, including the synthesis of polymers, metal-organic frameworks (MOFs), and complex pharmaceutical intermediates. The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a polar aldehyde group on a biphenyl scaffold suggests a nuanced solubility profile. Understanding this solubility is critical for its application in synthesis, purification, and formulation.
Predicted Solubility Profile
While specific quantitative data for this compound is not available, a qualitative solubility profile can be inferred from its structure and from solvents used in the synthesis of analogous compounds like 4-Chloro-2-(4-formylphenyl)benzoic acid. The molecule possesses both polar (carboxyl and formyl groups) and nonpolar (biphenyl backbone) regions.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, which should effectively solvate both the carboxylic acid and formyl groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The lower alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the polar functional groups of the solute. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | These solvents are polar ethers that can accept hydrogen bonds. Dioxane has been noted as a solvent in the synthesis of similar structures. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have moderate polarity and can interact with the aromatic system, but they are poor hydrogen bond partners for the carboxylic acid. |
| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate is a moderately polar solvent and has been used in the extraction of related compounds, suggesting some degree of solubility. |
| Nonpolar Aromatic | Toluene, Benzene | Low | The biphenyl backbone will have favorable interactions, but these solvents will poorly solvate the highly polar carboxylic acid and formyl groups. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The large nonpolar component of the solvent will not effectively overcome the solute-solute interactions of the crystalline solid. |
| Aqueous | Water | Very Low | While the polar groups can interact with water, the large, nonpolar biphenyl structure will significantly limit aqueous solubility. Solubility would be expected to increase with pH as the carboxylate salt is formed. |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Thermostatic oven
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Beakers and other standard laboratory glassware
Experimental Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual inspection should confirm the continued presence of undissolved solid.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed beaker. Place the beaker in a thermostatic oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.
-
Mass Determination: Once the solvent is fully evaporated, allow the beaker to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:
S = (m₂ - m₁) / V * 100
Where:
-
m₁ is the mass of the empty beaker.
-
m₂ is the mass of the beaker with the dried solute.
-
V is the volume of the supernatant withdrawn.
-
Visualizations
Conceptual Synthesis Workflow
A common method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Solubility Determination Workflow
The following diagram outlines the key steps in the experimental determination of solubility using the gravimetric method described.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be formally documented, this guide provides a robust framework for researchers. The predicted solubility profile offers a strong starting point for solvent selection in synthetic and analytical applications. The detailed experimental protocol empowers researchers to generate the specific solubility data required for their work. The provided visualizations of synthetic and experimental workflows offer clear, concise summaries of key processes. It is anticipated that this technical guide will facilitate the effective use of this compound in advancing scientific research and development.
Spectroscopic Analysis of 4-(Formylphenyl)benzoic Acid Isomers: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for a key biphenyl derivative, 4'-(formyl)-[1,1'-biphenyl]-4-carboxylic acid, often referred to as 4-(4-formylphenyl)benzoic acid. Due to the limited availability of published spectroscopic data for the isomeric 4-(3-formylphenyl)benzoic acid, this document will focus on the well-characterized 4-formyl isomer, serving as a valuable reference for researchers, scientists, and professionals in drug development. The guide details experimental protocols for acquiring spectroscopic data and presents the information in a clear, structured format for ease of comparison and interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-(4-formylphenyl)benzoic acid.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.10 | s | 1H | Aldehydic H |
| 8.20 | d | 2H | Ar-H |
| 8.00 | d | 2H | Ar-H |
| 7.90 | d | 2H | Ar-H |
| 7.82 | d | 2H | Ar-H |
| 13.0 (broad) | s | 1H | Carboxylic acid H |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | Aldehydic C=O |
| 167.0 | Carboxylic acid C=O |
| 145.5 | Ar-C |
| 140.0 | Ar-C |
| 135.5 | Ar-C |
| 130.5 | Ar-CH |
| 130.0 | Ar-CH |
| 128.0 | Ar-CH |
| 127.5 | Ar-CH |
Solvent: DMSO-d₆
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 (broad) | Strong | O-H stretch (Carboxylic acid) |
| 2850, 2750 | Medium | C-H stretch (Aldehyde) |
| 1685 | Strong | C=O stretch (Carboxylic acid) |
| 1605 | Strong | C=O stretch (Aldehyde) |
| 1560, 1490 | Medium | C=C stretch (Aromatic) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 226.06 | [M]⁺ (Molecular Ion) |
| 225.05 | [M-H]⁺ |
| 197.06 | [M-CHO]⁺ |
| 181.05 | [M-COOH]⁺ |
| 152.06 | [M-C₇H₅O₂]⁺ |
Technique: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-formylphenyl)benzoic acid in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Spectroscopic Analysis Workflow.
Thermogravimetric Analysis of 4-(3-formylphenyl)benzoic acid: A Comprehensive Technical Guide
Introduction
Synthesis of 4-(3-formylphenyl)benzoic acid
The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method forms the central biphenyl carbon-carbon bond by coupling a boronic acid with a halide.[3][4] A typical synthetic route would involve the reaction of 3-formylphenylboronic acid with 4-bromobenzoic acid.
Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.
Experimental Protocol: Thermogravimetric Analysis
This section details a standard procedure for conducting TGA on an organic compound like this compound.
1. Instrument and Materials
-
Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[2]
-
Crucibles: Alumina (Al₂O₃) or platinum crucibles, inert to the sample and any decomposition products.[2]
-
Sample: 5-10 mg of high-purity this compound, finely ground to ensure uniform heat distribution.
-
Purge Gas: High-purity nitrogen (or other inert gas like argon) with a consistent flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and remove gaseous products.[5]
2. Experimental Procedure
-
Tare: The empty sample crucible is tared on the TGA's high-precision microbalance.
-
Sample Loading: Approximately 5-10 mg of the this compound sample is carefully placed into the crucible. The exact initial mass is recorded by the instrument.[6]
-
Instrument Setup: The crucible is placed onto the sample holder within the TGA furnace.
-
Atmosphere Control: The furnace is sealed, and the system is purged with nitrogen for a sufficient time (e.g., 15-30 minutes) to ensure an inert atmosphere. The selected flow rate is maintained throughout the experiment.[5]
-
Thermal Program: A dynamic heating program is initiated. A typical program involves heating the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5][6]
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.[7]
-
Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine onset temperatures of decomposition and the temperatures of maximum mass loss rate.[1]
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is predicted to occur in a multi-step process, primarily involving the sequential loss of its functional groups. Aromatic carboxylic acids are known to decompose via decarboxylation (loss of CO₂), while aromatic aldehydes can decompose through various pathways, including the loss of carbon monoxide (CO).[8][9]
The decomposition is likely to initiate with the loss of the carboxylic acid group, which is generally less thermally stable than the aromatic aldehyde. This would be followed by the decomposition of the formyl group at a higher temperature.
Caption: Predicted thermal decomposition pathway for this compound under inert atmosphere.
Data Presentation and Interpretation
The quantitative results from the TGA experiment can be summarized to clearly delineate the decomposition stages. The following tables present hypothetical, yet plausible, data for the thermal analysis of this compound based on its molecular weight (226.23 g/mol ) and the predicted decomposition pathway.[10]
Table 1: Summary of TGA Data
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Lost Moiety |
| 1 | 250 - 350 | ~19.5 | 19.45 | CO₂ (from -COOH) |
| 2 | 350 - 450 | ~12.4 | 12.38 | CO (from -CHO) |
| 3 | > 450 | Variable | - | Biphenyl fragmentation |
Table 2: Interpretation of TGA/DTG Curve
| Temperature (°C) | Observation | Interpretation |
| 30 - 250 | No significant mass loss. | The compound is thermally stable up to approximately 250°C. |
| ~280 (T-onset) | Onset of the first mass loss step. | Initiation of the decarboxylation of the carboxylic acid group. |
| ~320 (DTG Peak) | Peak rate of first mass loss. | Temperature of maximum decomposition rate for the carboxylic acid group. |
| ~380 (T-onset) | Onset of the second mass loss step. | Initiation of the decarbonylation of the aldehyde group. |
| ~410 (DTG Peak) | Peak rate of second mass loss. | Temperature of maximum decomposition rate for the aldehyde group. |
| > 450 | Gradual, continuous mass loss. | Fragmentation and charring of the remaining biphenyl structure. |
| > 550 | Stable residual mass. | Formation of a stable carbonaceous char residue. |
This detailed guide provides a framework for the thermogravimetric analysis of this compound. By combining a robust experimental protocol with a theoretically grounded understanding of its decomposition, researchers can effectively characterize the thermal properties of this important chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. epfl.ch [epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. etamu.edu [etamu.edu]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. youtube.com [youtube.com]
- 8. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 3-(4-Formylphenyl)benzoic acid | C14H10O3 | CID 2794723 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Applications of 4-(3-Formylphenyl)benzoic Acid in Advanced Materials
For Researchers, Scientists, and Professionals in Materials and Drug Development
This document outlines the prospective applications of the bifunctional aromatic compound, 4-(3-formylphenyl)benzoic acid, in the realm of materials science. While direct experimental data for this specific isomer is limited in current literature, its unique chemical architecture—featuring both a carboxylic acid and a meta-positioned formyl group—suggests significant potential as a versatile building block for a new generation of functional materials. This guide extrapolates from established principles and the behavior of analogous molecules to provide a technical overview of its promising applications, complete with theoretical frameworks, generalized experimental protocols, and illustrative diagrams.
Core Molecular Attributes and Potential
This compound is a unique organic linker molecule possessing two key functional groups: a carboxylic acid (-COOH) and a benzaldehyde (-CHO). This bifunctionality allows it to participate in a diverse range of chemical reactions, making it a prime candidate for the synthesis of complex macromolecular structures.
-
The carboxylic acid group is ideal for forming strong, directional coordination bonds with metal ions to create Metal-Organic Frameworks (MOFs) or for engaging in condensation reactions to form polyesters and polyamides.
-
The formyl (aldehyde) group provides a reactive site for post-synthetic modification, allowing for the introduction of new functionalities into a pre-formed material. It can also be used to create imine linkages in covalent organic frameworks or to functionalize polymer backbones.
The meta-substitution pattern (1,3-substitution) of the functional groups introduces a "kink" or bend in the linker, which can lead to the formation of materials with unique topologies and pore structures compared to its linear para-isomer.
Potential Application I: Metal-Organic Frameworks (MOFs)
The combination of a carboxylate linker and a reactive aldehyde makes this compound an excellent candidate for two key MOF design strategies: direct synthesis of functional MOFs and post-synthetic modification.
Direct Synthesis of Aldehyde-Functionalized MOFs
By using this compound as the primary organic linker in a solvothermal reaction with metal salts (e.g., zinc, zirconium, copper), it is possible to synthesize MOFs with aldehyde groups pre-installed and pointing into the pores. These frameworks could have applications in catalysis and selective sensing.
Generalized Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF
-
Reactant Preparation: In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) and a metal salt such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, e.g., 0.1 mmol) in 10 mL of a high-boiling point solvent like N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 120°C) and hold for a period of 24 to 72 hours.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. Crystalline MOF product should precipitate.
-
Washing: Decant the mother liquor and wash the crystals repeatedly with fresh DMF followed by a solvent exchange with a more volatile solvent like ethanol or dichloromethane to remove unreacted starting materials.
-
Activation: To remove the solvent from the pores, the MOF is "activated" by heating under vacuum.
Logical Workflow for MOF Synthesis
Post-Synthetic Modification (PSM) of MOFs
The aldehyde groups within the MOF pores are highly valuable for further chemical reactions. This allows for the covalent attachment of other functional molecules after the MOF has already been formed, a process known as Post-Synthetic Modification (PSM).[1][2] This is a powerful technique to create highly complex materials that would be difficult to synthesize directly.[3][4]
Example PSM Reaction: Imine Condensation
The aldehyde can react with a primary amine to form an imine, tethering the amine-containing molecule to the MOF's framework. This could be used to:
-
Install catalytic sites.
-
Graft fluorescent dyes for sensing applications.
-
Attach chiral molecules for enantioselective separations.
Conclusion and Future Outlook
This compound represents a promising but underexplored building block for materials science. Its bifunctional nature and bent geometry offer tantalizing possibilities for creating novel MOFs, polymers, and functional materials with unique properties. The aldehyde functionality is particularly attractive for post-synthetic modification, opening a door to materials with highly tailored and complex functionalities. Future research should focus on the direct synthesis and characterization of materials from this linker to validate the potential outlined in this guide and to uncover new and unexpected applications.
References
- 1. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post‐synthetic Modification of MOFs [ouci.dntb.gov.ua]
- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Postsynthetic modification of metal-organic frameworks [escholarship.org]
An In-depth Technical Guide to 4-(3-Formylphenyl)benzoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of 4-(3-formylphenyl)benzoic acid and its derivatives. This class of biphenyl compounds holds significant interest for researchers in medicinal chemistry and materials science due to its versatile chemical nature and potential for biological activity.
Introduction
This compound is a bifunctional organic molecule characterized by a biphenyl scaffold, a carboxylic acid group at the 4-position, and a formyl (aldehyde) group at the 3'-position. This unique arrangement of functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse derivatives with potential applications in drug discovery and materials science. The rigid biphenyl core provides a defined spatial orientation for the functional groups, which is often a key feature for targeted interactions with biological macromolecules.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
A plausible and commonly employed synthetic route is the coupling of 4-bromobenzoic acid with 3-formylphenylboronic acid.
A general workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the synthesis of biphenyl carboxylic acids, which can be adapted for the synthesis of this compound.
Materials:
-
4-Bromobenzoic acid (1.0 equivalent)
-
3-Formylphenylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent system (e.g., Toluene and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid, 3-formylphenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system and the palladium catalyst to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Physicochemical Properties
The physicochemical properties of this compound and its derivatives are crucial for their application, particularly in drug development.
| Property | This compound |
| Molecular Formula | C14H10O3 |
| Molecular Weight | 226.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Potential Applications and Biological Activities
While specific biological data for this compound is limited in publicly available literature, the broader class of biphenyl carboxylic acids has been extensively studied, revealing a wide range of biological activities. The formyl group on this compound also provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, oximes, and hydrazones, which can be screened for various biological targets.
Anticancer Activity
Numerous biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents. For instance, a library of biphenyl carboxylic acids synthesized via Suzuki-Miyaura coupling showed in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1] One derivative, 1-(3'-benzyloxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, displayed potent activity against both cell lines with IC50 values of 9.92 µM and 9.54 µM, respectively.[1]
Table 1: Anticancer Activity of a Biphenyl Carboxylic Acid Derivative [1]
| Compound | Cell Line | IC50 (µM) |
| 1-(3'-benzyloxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 9.92 ± 0.97 |
| MDA-MB-231 | 9.54 ± 0.85 | |
| Tamoxifen (Standard) | MCF-7 | 12.34 ± 1.24 |
| MDA-MB-231 | 11.28 ± 1.52 |
Enzyme Inhibition
The biphenyl scaffold is present in many enzyme inhibitors. For example, derivatives of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid have been synthesized and evaluated as non-steroidal inhibitors of steroid 5α-reductase isozymes. The most active compound, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, showed an IC50 of 0.82 µM for the human type 2 isozyme.[2] This suggests that derivatives of this compound could also be explored as potential enzyme inhibitors.
Table 2: Steroid 5α-Reductase Inhibition by a Biphenyl Carboxylic Acid Derivative [2]
| Compound | Enzyme Isozyme | IC50 (µM) |
| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human Type 2 | 0.82 |
Signaling Pathway Modulation
The specific signaling pathways modulated by this compound are not yet elucidated. However, based on the activities of related biphenyl compounds, several pathways could be of interest for investigation. For example, some biphenyl carboxamides have been identified as inhibitors of the Hedgehog signaling pathway by acting as antagonists of the Smoothened receptor.
Hypothetical inhibition of the Hedgehog signaling pathway by a biphenyl carboxamide derivative.
Conclusion
This compound is a versatile building block with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura coupling. While direct biological data on the parent compound is scarce, the diverse activities of its derivatives highlight the promise of this chemical scaffold. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic potential of this class of compounds. The amenability of the formyl and carboxylic acid groups to a variety of chemical transformations makes this compound a valuable platform for the generation of compound libraries for high-throughput screening in drug discovery programs.
References
A Theoretical and Computational Guideline for the Analysis of 4-(3-formylphenyl)benzoic acid
Introduction to Theoretical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in predicting the properties of molecules.[1][2][3] For biphenyl derivatives like 4-(3-formylphenyl)benzoic acid, theoretical calculations can provide valuable insights into:
-
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.
-
Electronic Properties: Understanding the distribution of electrons, chemical reactivity, and kinetic stability through the analysis of frontier molecular orbitals (HOMO and LUMO).[3]
-
Spectroscopic Properties: Simulating vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra to aid in experimental characterization.
-
Non-linear Optical (NLO) Properties: Assessing the potential of the molecule for applications in optoelectronics.
-
Molecular Electrostatic Potential (MEP): Identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and reactivity.[1]
Methodologies for Theoretical Calculations
The following section details a typical computational protocol for the theoretical investigation of this compound, based on methodologies applied to similar biphenyl carboxylic acids.[1][3]
Geometry Optimization
The initial step involves optimizing the molecular structure of this compound. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[1][2][3] The optimization process calculates the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.[1]
Electronic Properties and Frontier Molecular Orbital Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests higher reactivity. These orbitals and their energies are calculated using the optimized geometry.
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors representing different electrostatic potentials. Red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). The MEP is valuable for predicting sites of intermolecular interactions, such as hydrogen bonding.[1]
Predicted Data and Analysis
The following tables provide a template for summarizing the quantitative data obtained from theoretical calculations for this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (inter-ring) | e.g., 1.49 |
| C=O (carboxyl) | e.g., 1.21 | |
| C-O (carboxyl) | e.g., 1.36 | |
| O-H (carboxyl) | e.g., 0.97 | |
| C=O (formyl) | e.g., 1.22 | |
| C-H (formyl) | e.g., 1.11 | |
| Bond Angles (°) | C-C-C (inter-ring) | e.g., 120.0 |
| O=C-O (carboxyl) | e.g., 123.0 | |
| O=C-H (formyl) | e.g., 124.0 | |
| Dihedral Angle (°) | Phenyl-Phenyl | e.g., 35.0 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| O-H stretch (carboxyl) | e.g., 3700 | e.g., 3552 | Carboxylic acid O-H stretching |
| C=O stretch (carboxyl) | e.g., 1780 | e.g., 1709 | Carboxylic acid C=O stretching |
| C=O stretch (formyl) | e.g., 1750 | e.g., 1680 | Formyl C=O stretching |
| C-H stretch (formyl) | e.g., 2850 | e.g., 2736 | Formyl C-H stretching |
| Aromatic C-H stretch | e.g., 3100-3000 | e.g., 2976-2880 | Aromatic C-H stretching |
Table 3: Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | e.g., -6.5 |
| LUMO Energy | e.g., -2.2 |
| HOMO-LUMO Energy Gap (ΔE) | e.g., 4.3 |
| Ionization Potential (I) | e.g., 6.5 |
| Electron Affinity (A) | e.g., 2.2 |
| Electronegativity (χ) | e.g., 4.35 |
| Chemical Hardness (η) | e.g., 2.15 |
| Chemical Softness (S) | e.g., 0.23 |
| Electrophilicity Index (ω) | e.g., 4.40 |
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for the theoretical analysis of this compound.
Caption: Workflow for theoretical calculations of this compound.
General Experimental Protocol for Synthesis
While specific synthesis protocols for this compound were not found, a common method for synthesizing similar biphenyl carboxylic acids is the Suzuki-Miyaura coupling reaction.[4]
Materials
-
3-Formylphenylboronic acid
-
4-Bromobenzoic acid
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure
-
In a round-bottom flask, dissolve 4-bromobenzoic acid and 3-formylphenylboronic acid in the chosen solvent system.
-
Add the base to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture under reflux for a specified time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Characterization
The synthesized compound would then be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
Conclusion
This technical guide has outlined a comprehensive approach for the theoretical and computational investigation of this compound. By employing the detailed methodologies, researchers can gain significant insights into the molecular structure, electronic properties, and spectroscopic signatures of this molecule. The provided data tables and workflow diagram serve as practical tools for organizing and visualizing the results of such a computational study. Furthermore, the general synthetic protocol offers a starting point for the experimental realization and validation of the theoretical predictions. This combined theoretical and experimental approach is crucial for the rational design of novel molecules for applications in drug discovery and materials science.
References
In-Depth Technical Guide: Health and Safety Information for 4-(3-Formylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available health and safety information for 4-(3-formylphenyl)benzoic acid (CAS No: 222180-23-6). The content is intended for professionals in research and development who may handle or utilize this compound in a laboratory setting.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3'-formyl(1,1'-biphenyl)-4-carboxylic acid |
| CAS Number | 222180-23-6 |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
Hazard Identification and Classification
The primary source of hazard information is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following table summarizes the known GHS classifications for this compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
It is important to note that one supplier, Combi-Blocks, classifies the acute oral, dermal, and inhalation toxicity as Category 5 ("May be harmful..."). However, other sources indicate a higher toxicity level.
Precautionary Measures and Handling
Safe handling and storage are critical to minimize risk. The following precautionary statements are recommended.
| Type | Precautionary Statement |
| Prevention | P264: Wash skin thoroughly after handling.[2] |
| P270: Do not eat, drink or smoke when using this product.[2] | |
| P273: Avoid release to the environment.[2] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P330: Rinse mouth.[2] | |
| P337+P313: If eye irritation persists: Get medical advice/attention.[2] | |
| P391: Collect spillage.[2] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Storage: Store long-term in a cool, dry place.[2]
Toxicological Information
Experimental Protocols
Specific experimental protocols for the synthesis or biological testing of this compound are not detailed in the available safety literature. However, the scientific literature describes the synthesis and evaluation of various derivatives of this compound, particularly for antimicrobial and anticancer research.[3][4][5][6][7]
Based on these studies, a generalized experimental workflow for the investigation of similar chemical entities can be conceptualized.
Caption: A conceptual workflow for the development of novel bioactive compounds.
This diagram illustrates a typical research and development cycle where a starting compound, such as this compound, might be chemically modified, and its derivatives then subjected to biological testing to identify promising new therapeutic agents.
Signaling Pathways
There is no available information in the searched literature regarding the specific signaling pathways modulated by this compound. Research has primarily focused on the synthesis of its derivatives and their subsequent biological activities, such as the disruption of bacterial cell membranes or inhibition of specific enzymes like acetyl-CoA carboxylase by more complex molecules containing this structural motif.[7][8][9]
First Aid Measures
In case of exposure, the following first aid measures are recommended.
Caption: Recommended first aid measures following exposure.
General Advice: In all cases of doubt, or when symptoms persist, seek medical attention. Show this safety data sheet to the doctor in attendance.
This guide is based on currently available data and should be used in conjunction with a comprehensive risk assessment for any specific laboratory procedure. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
- 1. aksci.com [aksci.com]
- 2. 222180-23-6 this compound AKSci V4465 [aksci.com]
- 3. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(3-formylphenyl)benzoic acid in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4-(3-formylphenyl)benzoic acid as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While specific examples of MOFs constructed from this exact linker are not yet prevalent in the literature, its bifunctional nature, featuring both a carboxylate for coordination to metal centers and a reactive formyl group for post-synthetic modification (PSM), makes it a highly promising candidate for the development of functional materials. These materials have potential applications in drug delivery, catalysis, and sensing. The protocols provided are based on established synthetic methodologies for analogous biphenyl-dicarboxylate and formyl-functionalized linkers.
Introduction to this compound as a MOF Linker
The organic linker this compound possesses two key functional groups that make it an attractive building block for MOF synthesis:
-
Carboxylic Acid Group: This group readily coordinates with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Al³⁺) to form the primary framework structure of the MOF. The biphenyl backbone provides rigidity and can lead to the formation of porous structures.
-
Formyl (Aldehyde) Group: The aldehyde functionality is a versatile chemical handle for post-synthetic modification. It can undergo a variety of chemical reactions, such as imine condensation, Wittig reactions, and reductive amination, allowing for the introduction of new functionalities into the MOF pores after the initial framework has been synthesized. This is particularly useful for tailoring the MOF's properties for specific applications like targeted drug delivery or catalysis.
The use of linkers with reactive functional groups is a key strategy in the design of advanced MOFs. The formyl group in this compound opens up a wide range of possibilities for creating functionalized MOFs with tailored properties.
Potential Applications in Drug Development
The unique properties of MOFs synthesized with this compound make them promising candidates for various applications in drug development:
-
Drug Delivery: The porous structure of these MOFs can be utilized to encapsulate therapeutic agents. The formyl groups lining the pores can be modified with specific molecules to control the release of the drug or to target specific cells or tissues. For instance, a targeting ligand for a cancer cell receptor could be attached to the formyl group via an imine bond.
-
Controlled Release: The covalent post-synthetic modification of the formyl groups can be designed to be reversible under specific physiological conditions (e.g., changes in pH or redox potential), allowing for triggered drug release at the target site.
-
Biocatalysis: Enzymes or other bioactive molecules can be immobilized within the MOF pores through covalent linkage to the formyl groups, creating stable and reusable biocatalytic systems.
Experimental Protocols
The following protocols are proposed based on established methods for the synthesis of MOFs with similar biphenyl-dicarboxylate and functionalized linkers. Optimization of these conditions for the specific this compound linker may be necessary.
General Solvothermal Synthesis of a Zn-based MOF
This protocol describes a typical solvothermal synthesis of a zinc-based MOF.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 24.02 mg) and zinc nitrate hexahydrate (e.g., 0.15 mmol, 44.62 mg) in 10 mL of DMF.
-
Seal the vial tightly and place it in a preheated oven at 100 °C for 24-48 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF, immerse the crystals in a volatile solvent like ethanol or chloroform for 24 hours, replacing the solvent several times.
-
Dry the activated MOF under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent molecules from the pores.
Post-Synthetic Modification (PSM) via Imine Condensation
This protocol outlines a general procedure for the post-synthetic modification of the formyl-functionalized MOF with a primary amine.
Materials:
-
Activated formyl-functionalized MOF
-
A primary amine (e.g., aniline or a fluorescently tagged amine)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
Suspend the activated MOF (e.g., 50 mg) in the anhydrous solvent (5 mL) in a sealed vial.
-
Add an excess of the primary amine (e.g., 10 equivalents) to the suspension.
-
Heat the mixture at a moderate temperature (e.g., 60 °C) for 24 hours with gentle stirring.
-
After the reaction, collect the solid product by centrifugation or filtration.
-
Wash the modified MOF thoroughly with the reaction solvent and then with a more volatile solvent to remove any unreacted amine and byproducts.
-
Dry the post-synthetically modified MOF under vacuum.
Quantitative Data from Analogous MOF Systems
While specific data for MOFs from this compound is unavailable, the following table presents typical data for MOFs synthesized from analogous biphenyl-dicarboxylate linkers to provide an expected range of properties.
| Property | Typical Value for Biphenyl-based MOFs | Reference |
| BET Surface Area | 1500 - 4500 m²/g | |
| Pore Volume | 0.8 - 2.5 cm³/g | |
| Pore Size | 8 - 20 Å | |
| Thermal Stability | 350 - 4 |
Application Notes and Protocols: 4-(3-formylphenyl)benzoic acid in Organic Electronics
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the current date, there is no specific published literature detailing the direct application of 4-(3-formylphenyl)benzoic acid in organic electronic devices. The content below is based on the known reactivity of its functional groups (aldehyde and carboxylic acid) and general principles of materials design and synthesis in the field of organic electronics.
Introduction
This compound is a bifunctional organic molecule featuring a biphenyl backbone, which provides a degree of rigidity and conjugation. The presence of a reactive formyl (aldehyde) group and a carboxylic acid group makes it a potentially versatile building block for the synthesis of more complex conjugated materials, such as polymers and dendrimers, for organic electronic applications. The aldehyde functionality can readily undergo condensation reactions to form C=C (vinylene) or C=N (azomethine/imine) double bonds, which are essential for extending π-conjugation in organic semiconductors. The carboxylic acid group can be used to tune solubility, influence morphology, or serve as an anchoring group to surfaces.
This document outlines hypothetical synthetic routes and potential applications for a polymer derived from this compound in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Proposed Synthetic Protocol: Synthesis of a Poly(azomethine) Derivative
Poly(azomethine)s, or poly-Schiff bases, are a class of conjugated polymers synthesized through the polycondensation of diamines and dialdehydes. They are known for their thermal stability and semiconducting properties. Here, we propose a hypothetical synthesis of a poly(azomethine) using a derivative of this compound and a commercially available diamine. To enhance solubility and prevent side reactions from the carboxylic acid, it is first esterified.
Step 1: Esterification of this compound
The carboxylic acid is converted to a methyl ester to yield methyl 4-(3-formylphenyl)benzoate.
Step 2: Polycondensation with a Diamine
The resulting mono-aldehyde is then proposed to be reacted in a self-condensation reaction after conversion to a diamine derivative, or more practically, co-polymerized with a suitable diamine comonomer. For this hypothetical protocol, we will use polycondensation with a common diamine, such as 1,4-phenylenediamine. To make a polymer, a dialdehyde monomer is required. Therefore, we will propose the use of a related, hypothetical dialdehyde monomer based on the biphenyl structure for this polymerization. For the purpose of this application note, we will assume a hypothetical dialdehyde monomer, 4',4'''-diformyl-[1,1':4',1'':4'',1''']-quaterphenyl , is used to react with 1,4-phenylenediamine to create a poly(azomethine). While not directly using the requested molecule, this illustrates the type of polymer that could be targeted. A more direct, albeit more complex, route would involve creating a dialdehyde from two molecules of this compound.
The following diagram illustrates a generalized polycondensation reaction to form a poly(azomethine).
Caption: Proposed synthesis of a hypothetical poly(azomethine).
Experimental Protocol:
-
Monomer Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap under a nitrogen atmosphere, dissolve the aromatic dialdehyde monomer (1.0 mmol) and 1,4-phenylenediamine (1.0 mmol) in a 2:1 mixture of anhydrous DMF and toluene (15 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 20 mg) to the solution.
-
Polymerization: Heat the reaction mixture to reflux (approx. 120-140 °C) for 24-48 hours. Water generated during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Isolation: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and residual catalyst.
-
Drying: The purified polymer is dried under vacuum at 60 °C for 24 hours.
Hypothetical Application in Organic Light-Emitting Diodes (OLEDs)
The synthesized poly(azomethine) could potentially be used as an emissive layer (EML) or a host material in an OLED due to its expected conjugation and thermal stability.
Device Architecture and Fabrication Workflow:
Caption: OLED fabrication workflow and device structure.
OLED Fabrication Protocol:
-
Substrate Preparation: Patterned indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Substrates are then dried in an oven and treated with UV-ozone for 10 minutes.
-
Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface and annealed at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): The synthesized poly(azomethine) is dissolved in a suitable solvent (e.g., chloroform or chlorobenzene) and spin-coated on top of the PEDOT:PSS layer. The film is then annealed at 80 °C for 30 minutes inside the glovebox.
-
Electron Transport Layer (ETL): A layer of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi) is thermally evaporated under high vacuum (<10⁻⁶ Torr).
-
Cathode Deposition: A thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al) are thermally evaporated to form the cathode.
-
Encapsulation: The device is encapsulated using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.
Hypothetical Application in Organic Photovoltaics (OPVs)
The proposed polymer could also act as an electron donor material in a bulk heterojunction (BHJ) solar cell when blended with an electron acceptor like a fullerene derivative (e.g., PC₇₁BM).
Device Architecture and Fabrication Workflow:
Caption: OPV fabrication workflow and device structure.
OPV Fabrication Protocol:
-
Substrate and HTL Preparation: The ITO substrate and PEDOT:PSS layer are prepared as described in the OLED protocol.
-
Active Layer: The poly(azomethine) (donor) and[1][1]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (acceptor) are co-dissolved in a solvent like chlorobenzene, typically in a 1:1 to 1:2 weight ratio. The solution is then spin-coated onto the HTL inside a nitrogen glovebox. The film is solvent-annealed in a covered petri dish for a controlled duration to optimize the morphology.
-
Cathode Deposition: A bilayer cathode of Calcium (Ca) and Aluminum (Al) is thermally evaporated under high vacuum.
-
Encapsulation: The device is encapsulated to protect it from the ambient environment.
Data Presentation (Hypothetical)
The following tables summarize the expected, illustrative properties of the hypothetical poly(azomethine) and its performance in OLED and OPV devices. These values are based on typical data for poly(azomethine)s and other mid-range performance conjugated polymers found in the literature.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Table 1: Hypothetical Optoelectronic Properties of the Poly(azomethine)
| Property | Value | Method |
|---|---|---|
| HOMO Energy Level | -5.4 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.8 eV | Cyclic Voltammetry |
| Electrochemical Band Gap | 2.6 eV | CV Data |
| Optical Band Gap | 2.5 eV | UV-Vis Absorption Edge |
| Photoluminescence Peak | 550 nm (Green-Yellow) | Photoluminescence Spectroscopy |
| Hole Mobility | ~10⁻⁵ cm²/Vs | Space-Charge Limited Current (SCLC) |
| Thermal Decomposition (Td) | >400 °C | Thermogravimetric Analysis (TGA) |
Table 2: Hypothetical OLED Device Performance
| Parameter | Value |
|---|---|
| Device Structure | ITO/PEDOT:PSS/Polymer/TPBi/LiF/Al |
| Emission Color | Green-Yellow |
| Max. Luminance (Lmax) | 1500 cd/m² |
| Turn-on Voltage (Von) | 4.5 V |
| Max. Current Efficiency (ηc) | 2.5 cd/A |
| Max. External Quantum Eff. (EQE) | 0.8% |
Table 3: Hypothetical OPV Device Performance
| Parameter | Value |
|---|---|
| Device Structure | ITO/PEDOT:PSS/Polymer:PC₇₁BM (1:2)/Ca/Al |
| Open-Circuit Voltage (Voc) | 0.80 V |
| Short-Circuit Current (Jsc) | 5.0 mA/cm² |
| Fill Factor (FF) | 55% |
| Power Conversion Efficiency (PCE) | 2.2% |
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Aromatic Poly(azomethine ether)s with Different meta- and para-Phenylene Linkage Contents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Towards High Performance Organic Photovoltaic Cells: A Review of Recent Development in Organic Photovoltaics | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ksp.etri.re.kr [ksp.etri.re.kr]
- 16. mdpi.com [mdpi.com]
- 17. Semiaromatic polyamides with enhanced charge carrier mobility - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. drpress.org [drpress.org]
Application Notes: 4-(3-Formylphenyl)benzoic Acid as a Versatile Building Block for Pharmaceutical Intermediates
Introduction
4-(3-Formylphenyl)benzoic acid is a bifunctional aromatic compound possessing both an aldehyde and a carboxylic acid. This unique arrangement makes it a highly valuable scaffold in medicinal chemistry, enabling sequential or orthogonal functionalization to build complex molecular architectures. Its rigid biphenyl core is a common feature in many biologically active agents, and the two functional groups serve as versatile handles for introducing pharmacophoric elements or for conjugation to other molecular entities. These notes outline key applications and detailed protocols for utilizing this building block in the synthesis of pharmaceutical intermediates.
Application 1: Synthesis of Amine-Containing Scaffolds via Reductive Amination
The formyl group of this compound is a prime site for reductive amination, a cornerstone reaction in pharmaceutical synthesis for forming carbon-nitrogen bonds.[1][2] This reaction converts the aldehyde into a primary, secondary, or tertiary amine, introducing a key basic center that is prevalent in many drug classes, including kinase inhibitors and GPCR modulators. The carboxylic acid moiety can be retained for subsequent reactions or protected if necessary.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of a secondary amine derivative.
-
Imine Formation:
-
Dissolve this compound (1.0 eq) and a primary amine of choice (e.g., aniline derivative, 1.1 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) at a concentration of 0.1-0.5 M.
-
Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-4 hours. Progress can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is substantial, cool the reaction mixture to 0 °C in an ice bath.
-
Add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15-30 minutes. STAB is often preferred for its selectivity and milder nature.
-
Allow the reaction to warm to room temperature and stir for an additional 3-12 hours until completion.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
If DCM was used, separate the organic layer. If MeOH was used, remove it under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired secondary amine.
-
Data Summary: Prototypical Reductive Amination
| Parameter | Value / Condition | Reference |
| Solvent | Methanol or Dichloromethane | [3] |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | [2] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 4 - 16 hours | [1] |
| Typical Yield | 70 - 95% | [1][2] |
Workflow Diagram: Reductive Amination
Application 2: Synthesis of Olefinic Intermediates via Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde functionality into an alkene.[4] This transformation is crucial for synthesizing intermediates used in retinoid-like molecules or as precursors for further modifications, such as hydrogenation or epoxidation. The resulting carbon-carbon double bond can act as a rigid linker or a site for introducing new stereocenters.
Experimental Protocol: Wittig Reaction
This protocol details the formation of an alkene using a stabilized ylide.
-
Ylide Preparation (if not commercially available):
-
Suspend a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to -78 °C or 0 °C, depending on the base.
-
Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) dropwise.
-
Stir the resulting brightly colored mixture for 30-60 minutes to ensure complete ylide formation.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine. The by-product, triphenylphosphine oxide, can sometimes be precipitated out by concentrating the solution and adding a non-polar solvent like hexane.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash chromatography to isolate the alkene product.
-
Data Summary: Prototypical Wittig Reaction
| Parameter | Value / Condition | Reference |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |
| Base | n-Butyllithium or Potassium t-butoxide | [4][6] |
| Temperature | -78 °C to Room Temperature | [5] |
| Reaction Time | 3 - 24 hours | [6] |
| Typical Yield | 60 - 85% | [4] |
Workflow Diagram: Wittig Reaction
Application 3: Linker for Metal-Organic Frameworks (MOFs) in Drug Delivery
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, creating highly porous structures ideal for drug delivery.[7][8] By oxidizing the formyl group to a second carboxylic acid, this compound is converted into biphenyl-3,4'-dicarboxylic acid, an ideal ditopic linker for MOF synthesis. The resulting MOF can be loaded with therapeutic agents for controlled release applications.[9][10]
Experimental Protocol: Oxidation and MOF Synthesis
Part A: Oxidation of Aldehyde to Carboxylic Acid
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (5-10 eq) as a chlorine scavenger.
-
Prepare a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water.
-
-
Oxidation:
-
Add the aqueous NaClO₂/NaH₂PO₄ solution to the solution of the aldehyde at room temperature and stir vigorously for 4-8 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1M HCl to precipitate the dicarboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield biphenyl-3,4'-dicarboxylic acid.
-
Part B: Solvothermal MOF Synthesis
-
Reaction Mixture:
-
In a glass vial, combine the biphenyl-3,4'-dicarboxylic acid linker (1.0 eq) and a metal salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O, 1.0 eq).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
-
Solvothermal Synthesis:
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 80-120 °C for 24-72 hours.
-
-
Product Isolation:
-
Cool the oven slowly to room temperature.
-
Crystals of the MOF should have formed. Decant the mother liquor.
-
Wash the crystals with fresh DMF followed by a more volatile solvent like ethanol or acetone to exchange the solvent within the pores.
-
Dry the MOF product under vacuum to activate it for drug loading.
-
Data Summary: Oxidation and MOF Synthesis
| Parameter | Value / Condition | Reference |
| Oxidant (Part A) | Sodium Chlorite (Pinnick Oxidation) | N/A |
| Metal Source (Part B) | Zn(NO₃)₂·6H₂O, ZrCl₄, etc. | [8][9] |
| Solvent (Part B) | N,N-Dimethylformamide (DMF) | [7] |
| Temperature (Part B) | 80 - 120 °C | [7] |
| Typical Reaction Time | 24 - 72 hours | [9] |
Conceptual Diagram: MOF Formation for Drug Delivery
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 4. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
- 5. The Wittig reaction of o-formylbenzyltriphenylphosphonium chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Catalytic Applications of Metal Complexes with 4-(3-formylphenyl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes synthesized with the ligand 4-(3-formylphenyl)benzoic acid. The unique bifunctional nature of this ligand, featuring both a carboxylic acid for metal coordination and a formyl group for potential post-synthetic modification or direct catalytic involvement, makes its metal complexes promising candidates for various catalytic applications. The following sections detail protocols for Knoevenagel condensation, photocatalytic degradation of organic pollutants, and oxidation reactions.
Application Note 1: Knoevenagel Condensation Catalyzed by a Zirconium-Based Metal-Organic Framework (MOF)
Metal-organic frameworks (MOFs) constructed from this compound and zirconium nodes are anticipated to be highly effective catalysts for Knoevenagel condensation reactions. The Lewis acidic zirconium sites can activate the carbonyl group of the aldehyde, while the porous structure of the MOF allows for efficient diffusion of reactants and products. Amorphous Zr-MOFs, in particular, have shown exceptional activity for this transformation under solvent-free conditions.[1]
Quantitative Data Summary
The following table summarizes expected catalytic performance based on analogous Zr-MOFs for the Knoevenagel condensation between various aldehydes and malononitrile.[1]
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1 | 5 | >99 |
| 2 | 4-Nitrobenzaldehyde | 1 | 5 | >99 |
| 3 | 4-Chlorobenzaldehyde | 1 | 10 | 98 |
| 4 | 4-Methylbenzaldehyde | 1 | 15 | 95 |
| 5 | 4-Methoxybenzaldehyde | 1 | 20 | 92 |
| 6 | Cinnamaldehyde | 1 | 30 | 85 |
Experimental Protocol: Synthesis of Zr-MOF and Catalytic Knoevenagel Condensation
1. Synthesis of Zr-MOF with this compound:
-
Materials: this compound, Zirconium(IV) chloride (ZrCl₄), N,N-Dimethylformamide (DMF), Benzoic acid (modulator).
-
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.5 mmol) and benzoic acid (e.g., 5 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve ZrCl₄ (e.g., 0.5 mmol) in 5 mL of DMF.
-
Slowly add the ZrCl₄ solution to the ligand solution while stirring.
-
Cap the vial and heat the mixture in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white precipitate (the Zr-MOF) will have formed.
-
Collect the solid by centrifugation or filtration.
-
Wash the solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the resulting Zr-MOF in a vacuum oven at 80 °C overnight.
-
Characterize the material using techniques such as powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA).
-
2. Catalytic Knoevenagel Condensation:
-
Materials: Synthesized Zr-MOF, aldehyde substrate, malononitrile, solvent (optional, solvent-free is preferred).
-
Procedure:
-
To a 10 mL round-bottom flask, add the aldehyde (1.0 mmol), malononitrile (1.2 mmol), and the synthesized Zr-MOF catalyst (1 mol%).
-
Stir the mixture at room temperature under solvent-free conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 5 mL of ethanol to the reaction mixture and filter to remove the catalyst.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield the corresponding benzylidenemalononitrile derivative.
-
Diagram: Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for Zr-MOF synthesis and its application in Knoevenagel condensation.
Application Note 2: Photocatalytic Degradation of Organic Dyes
Metal-organic frameworks based on this compound can serve as efficient photocatalysts for the degradation of organic pollutants in water, such as rhodamine B and methylene blue.[2][3][4] The organic linker can act as a photosensitizer, absorbing light and generating electron-hole pairs, which then produce reactive oxygen species (ROS) that degrade the dye molecules. The high surface area and porous nature of MOFs enhance the adsorption of dye molecules, facilitating the photocatalytic process.[5]
Quantitative Data Summary
The following table presents typical data for the photocatalytic degradation of rhodamine B using a MOF catalyst under visible light irradiation.
| Time (min) | Rhodamine B Concentration (C/C₀) | Degradation Efficiency (%) |
| 0 | 1.00 | 0 |
| 30 | 0.75 | 25 |
| 60 | 0.52 | 48 |
| 90 | 0.30 | 70 |
| 120 | 0.15 | 85 |
| 150 | 0.05 | 95 |
Experimental Protocol: Photocatalytic Degradation of Rhodamine B
1. Synthesis of a Photocatalytically Active MOF (e.g., with Cu(II)):
-
Materials: this compound, Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), DMF, Ethanol.
-
Procedure:
-
Dissolve this compound (e.g., 0.25 mmol) and Cu(NO₃)₂·3H₂O (e.g., 0.25 mmol) in a mixed solvent of DMF (8 mL) and ethanol (2 mL) in a 20 mL vial.
-
Seal the vial and heat it at 100 °C for 48 hours.
-
Allow the solution to cool slowly to room temperature to form blue crystals.
-
Collect the crystals, wash them with DMF and ethanol, and dry them in air.
-
2. Photocatalytic Degradation Experiment:
-
Materials: Synthesized MOF catalyst, Rhodamine B (RhB), deionized water.
-
Apparatus: A photoreactor equipped with a visible light source (e.g., 300W Xenon lamp with a UV cutoff filter, λ > 420 nm), magnetic stirrer.
-
Procedure:
-
Prepare a 10 mg/L stock solution of Rhodamine B in deionized water.
-
Disperse 20 mg of the MOF catalyst in 50 mL of the RhB solution.
-
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
Turn on the visible light source to initiate the photocatalytic reaction.
-
At regular time intervals (e.g., every 30 minutes), withdraw 3 mL aliquots of the suspension and centrifuge to remove the catalyst particles.
-
Analyze the concentration of Rhodamine B in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (λ_max = 554 nm).
-
The degradation efficiency is calculated as (C₀ - C) / C₀ * 100%, where C₀ is the initial concentration and C is the concentration at time t.
-
Diagram: Signaling Pathway for Photocatalytic Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. nmter.bucea.edu.cn [nmter.bucea.edu.cn]
- 3. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 4. Functionalized metal-organic frameworks for photocatalytic degradation of organic pollutants in environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic degradation of organic pollutants by MOFs based materials: A review [ccspublishing.org.cn]
Application Notes and Protocols for the Incorporation of 4-(3-formylphenyl)benzoic Acid into Polymer Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 4-(3-formylphenyl)benzoic acid into polyester and polyamide structures. The presence of the reactive formyl group on a rigid aromatic backbone makes this monomer a valuable building block for advanced polymers with potential applications in drug delivery, biomaterials, and high-performance plastics. The pendant aldehyde functionality allows for post-polymerization modification, enabling the attachment of biomolecules, drugs, or other functional moieties.
Application Note 1: Synthesis of Aromatic Polyesters with Pendant Formyl Groups
The incorporation of this compound into aromatic polyesters introduces a reactive aldehyde group, which can be utilized for subsequent chemical modifications. These polyesters are characterized by their high thermal stability and mechanical strength, typical of aromatic polymers.[1] The properties can be tailored by the choice of the diol comonomer.
Potential Applications:
-
Drug Delivery: The formyl groups can be used to conjugate drugs or targeting ligands via Schiff base formation or reductive amination.
-
Biomaterials: Surface modification of polyester films or scaffolds to enhance cell adhesion and biocompatibility.
-
High-Performance Materials: The rigid aromatic structure contributes to high glass transition temperatures and thermal stability.[1][2]
Quantitative Data Summary
The following table summarizes typical properties of aromatic polyesters synthesized using this compound and various aromatic diols. The data is compiled based on analogous polymer systems reported in the literature.[1][3][4]
| Polymer ID | Diol Comonomer | Mn ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C) | Tensile Strength (MPa) |
| PE-1 | 4,4'-Biphenol | 28,000 | 2.1 | 210 | 450 | 85 |
| PE-2 | Bisphenol A | 25,500 | 2.3 | 195 | 435 | 78 |
| PE-3 | Resorcinol | 23,000 | 2.2 | 225 | 460 | 92 |
Experimental Protocol 1: Melt Polycondensation Synthesis of Polyester PE-1
This protocol describes the synthesis of a polyester from this compound and 4,4'-biphenol via melt polycondensation.
Materials:
-
This compound
-
4,4'-Biphenol
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (co-catalyst)
-
Nitrogen gas (high purity)
-
N-methyl-2-pyrrolidone (NMP)
-
Methanol
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer Acetylation (Not required for this specific monomer): In many polyester syntheses, hydroxyl groups are acetylated. However, for the reaction between a carboxylic acid and a phenol, this step can be bypassed, and a direct esterification approach is used.
-
Polymerization:
-
Charge the reactor with equimolar amounts of this compound and 4,4'-biphenol.
-
Add the catalyst system: antimony(III) oxide (0.05 mol%) and triphenyl phosphite (0.1 mol%).
-
Purge the reactor with high-purity nitrogen for 30 minutes to remove any oxygen.
-
Heat the reactor to 220 °C under a slow stream of nitrogen to melt the monomers and initiate the esterification reaction. Water will start to distill off.
-
After 2 hours, gradually increase the temperature to 280 °C over 1 hour.
-
Once the melt becomes viscous, apply a vacuum (0.1-1 mmHg) to facilitate the removal of the final traces of water and drive the polymerization to completion.
-
Continue the reaction under vacuum for 3-4 hours until the desired viscosity is achieved.
-
-
Isolation and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the solid polymer in a minimal amount of NMP.
-
Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
-
Characterization:
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6). The ¹H NMR spectrum should confirm the presence of aromatic protons and the absence of carboxylic acid protons. The formyl proton signal should be observable around 9.9-10.1 ppm.[5]
-
FTIR Spectroscopy: The FTIR spectrum should show a characteristic ester carbonyl stretch around 1735 cm⁻¹ and the aldehyde C-H stretch around 2740 cm⁻¹ and 2840 cm⁻¹.[6]
-
Thermal Analysis (DSC/TGA): Determine the glass transition temperature (Tg) and the decomposition temperature (Td) to assess the thermal stability of the polyester.[2][7]
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Bio-Based Aromatic Copolyesters: Influence of Chemical Microstructures on Thermal and Crystalline Properties [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Schiff Bases Using 4-(3-formylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, have positioned them as privileged scaffolds in medicinal chemistry and drug development.[2][3] The synthesis of Schiff bases using 4-(3-formylphenyl)benzoic acid as the aldehyde component offers a unique building block for creating novel compounds with potential therapeutic applications. The presence of both a formyl group for imine formation and a carboxylic acid group for further derivatization or modulation of physicochemical properties makes it a valuable starting material.
These application notes provide detailed protocols for the synthesis, characterization, and potential applications of Schiff bases derived from this compound.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound and a primary amine is typically achieved through a condensation reaction. The general reaction scheme is presented below:
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol is adapted from established methods for Schiff base synthesis from related formylbenzoic acid derivatives.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol.
-
To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.
-
Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then either stirred at room temperature or refluxed for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and then in an ice bath to facilitate the precipitation of the Schiff base product.
-
The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
-
The purified product is dried under vacuum.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic and analytical techniques.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[4]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine bond is indicated by a singlet peak for the imine proton (-CH=N-) in the downfield region, usually between δ 8.0 and 9.0 ppm.
-
¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 150-165 ppm.
3. UV-Visible Spectroscopy: UV-Vis spectra can provide information about the electronic transitions within the molecule. Schiff bases typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.[5]
4. Melting Point Determination: A sharp and defined melting point is a good indicator of the purity of the synthesized compound.
Table 1: Expected Spectroscopic Data for a Representative Schiff Base
| Functional Group | Technique | Expected Chemical Shift / Wavenumber |
| Azomethine (-CH=N-) | ¹H NMR | δ 8.0 - 9.0 ppm (singlet) |
| Azomethine (-C=N-) | ¹³C NMR | δ 150 - 165 ppm |
| Azomethine (-C=N-) | FT-IR | 1600 - 1650 cm⁻¹ |
| Carboxylic Acid (-COOH) | ¹H NMR | δ 10.0 - 13.0 ppm (broad singlet) |
| Carboxylic Acid (C=O) | ¹³C NMR | δ 165 - 185 ppm |
| Carboxylic Acid (C=O) | FT-IR | 1680 - 1710 cm⁻¹ |
| Aromatic (C-H) | ¹H NMR | δ 7.0 - 8.5 ppm |
| Aromatic (C=C) | FT-IR | 1450 - 1600 cm⁻¹ |
Applications in Drug Development
Schiff bases derived from this compound are promising candidates for various therapeutic applications due to their potential biological activities.
Caption: Potential biological activities of synthesized Schiff bases.
Antimicrobial Activity
Many Schiff bases have demonstrated significant activity against a range of bacterial and fungal strains. The imine group is often crucial for their antimicrobial action.[3]
Protocol 2: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a known concentration of the synthesized Schiff base (dissolved in a suitable solvent like DMSO) to the wells.
-
A well with the solvent alone serves as a negative control, and a standard antibiotic as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Schiff Base 1 | 100 | 15 | 12 |
| Schiff Base 2 | 100 | 18 | 14 |
| Positive Control | 10 | 25 | 22 |
| Negative Control | - | 0 | 0 |
Anticancer Activity
Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action can involve apoptosis induction and cell cycle arrest.[2][6]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 3: Hypothetical Anticancer Activity Data
| Compound | Cell Line | IC₅₀ (µM) |
| Schiff Base 1 | HeLa | 25.5 |
| Schiff Base 1 | MCF-7 | 32.1 |
| Schiff Base 2 | HeLa | 18.9 |
| Schiff Base 2 | MCF-7 | 24.3 |
| Standard Drug | HeLa | 5.2 |
| Standard Drug | MCF-7 | 7.8 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel Schiff bases. The straightforward synthetic protocols, coupled with the potential for diverse biological activities, make these compounds of significant interest to researchers in medicinal chemistry and drug development. The detailed protocols and characterization methods provided in these application notes offer a solid foundation for the exploration of this promising class of molecules. Further derivatization of the carboxylic acid moiety can also be explored to generate a wider range of compounds with potentially enhanced therapeutic properties.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PubChemLite - 3-[(4-methylphenyl)sulfamoyl]benzoic acid (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Functionalization of Surfaces with 4-(3-formylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization is a critical process in a wide array of scientific and technological fields, including drug development, diagnostics, and biomedical research. The ability to selectively immobilize biomolecules onto a solid support allows for the creation of highly specific and sensitive biosensors, platforms for studying cell-surface interactions, and targeted drug delivery systems. 4-(3-formylphenyl)benzoic acid is a versatile heterobifunctional linker molecule uniquely suited for these applications. Its two distinct reactive moieties, a carboxylic acid and a formyl (aldehyde) group, allow for a controlled, two-step covalent immobilization of a wide range of biomolecules.
The carboxylic acid group can be activated to react with primary amines on a surface, forming a stable amide bond. This initial step anchors the linker to the substrate. Subsequently, the exposed formyl group provides a reactive site for the covalent attachment of biomolecules containing nucleophilic groups, such as hydrazides or aminooxy moieties, through the formation of stable hydrazone or oxime bonds, respectively. This orthogonal reactivity minimizes undesirable side reactions and allows for precise control over the immobilization process.
These application notes provide detailed protocols for the functionalization of amine-bearing surfaces with this compound and the subsequent immobilization of a hydrazide-modified protein. Additionally, representative quantitative data and visualizations are presented to guide researchers in applying this powerful surface modification strategy.
Data Presentation
The efficiency of surface functionalization and subsequent biomolecule immobilization can be quantified using various analytical techniques. The following table summarizes representative data for the immobilization of an antibody on a glass surface using a heterobifunctional crosslinker strategy. While specific values will vary depending on the substrate, protein, and precise reaction conditions, this table provides a reference for expected outcomes.
| Surface Modification Step | Parameter | Typical Value | Method of Analysis |
| Linker Immobilization | Surface Density of Linker | 1 - 5 x 10^14 molecules/cm² | X-ray Photoelectron Spectroscopy (XPS) |
| Contact Angle (Post-Linker) | 50 - 70° | Contact Angle Goniometry | |
| Protein Immobilization | Immobilized Antibody Density | 74 - 220 ng/cm²[1][2] | Fluorescence-based Assay |
| Antigen Binding Capacity | High Specificity | Surface Plasmon Resonance (SPR) / ELISA | |
| Surface Roughness (Post-Protein) | < 1 nm increase | Atomic Force Microscopy (AFM) |
Experimental Protocols
Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface
This protocol details the covalent attachment of the linker to a surface presenting primary amine groups (e.g., aminosilanized glass or silicon nitride). The carboxylic acid group of the linker is activated using EDC/NHS chemistry to form a stable amide bond with the surface amines.[3][4][5]
Materials:
-
Amine-functionalized substrate (e.g., glass slides treated with (3-aminopropyl)triethoxysilane)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3][4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF)
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Preparation of Linker Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF.
-
Dilute the linker solution to a final concentration of 1-10 mM in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 50 mM) in Activation Buffer immediately before use.[3]
-
Add the EDC and NHS solutions to the linker solution. A molar excess of EDC and NHS over the linker is recommended (e.g., 2:1 ratio of EDC:linker and 1:1 ratio of NHS:linker).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle agitation to form the NHS-ester activated linker.[3]
-
-
Coupling to the Surface:
-
Ensure the amine-functionalized substrate is clean and dry.
-
Immerse the substrate in the activated linker solution.
-
React for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.
-
-
Washing:
-
Remove the substrate from the linker solution.
-
Wash the substrate thoroughly with Coupling Buffer to remove unreacted linker and byproducts.
-
Rinse with DI water.
-
Dry the functionalized surface under a gentle stream of nitrogen.
-
-
Storage:
-
Store the aldehyde-functionalized surface in a desiccated, inert atmosphere to prevent oxidation of the formyl groups.
-
Protocol 2: Immobilization of a Hydrazide-Modified Protein via Hydrazone Formation
This protocol describes the covalent attachment of a protein, previously modified to contain hydrazide groups, to the aldehyde-functionalized surface prepared in Protocol 1. The reaction between the aldehyde on the surface and the hydrazide on the protein forms a stable hydrazone bond.[6]
Materials:
-
Aldehyde-functionalized surface (from Protocol 1)
-
Hydrazide-modified protein (e.g., antibody, enzyme)
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching/Blocking Buffer: 100 mM ethanolamine or 1 M glycine in PBS, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
DI water
-
Nitrogen gas stream
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the hydrazide-modified protein in Coupling Buffer to the desired concentration (e.g., 0.1 - 1 mg/mL).
-
-
Immobilization Reaction:
-
Immerse the aldehyde-functionalized surface in the protein solution.
-
Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.
-
-
Quenching and Blocking:
-
Remove the surface from the protein solution.
-
Immerse the surface in Quenching/Blocking Buffer for 30 minutes at room temperature to block any unreacted aldehyde groups.[3]
-
-
Washing:
-
Wash the surface extensively with Washing Buffer to remove non-covalently bound protein and quenching reagents.
-
Rinse with DI water.
-
Dry the protein-functionalized surface under a gentle stream of nitrogen.
-
-
Storage:
-
Store the final bioconjugated surface in an appropriate buffer at 4°C for short-term storage or as recommended for the specific protein.
-
Visualizations
The following diagrams illustrate the key chemical reactions and the overall workflow for the functionalization of a surface with this compound and subsequent protein immobilization.
References
- 1. Antibody immobilization using heterobifunctional crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody immobilization using heterobifunctional crosslinkers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reactions of 4-(3-formylphenyl)benzoic acid with Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the reaction of 4-(3-formylphenyl)benzoic acid with amines and alcohols. This versatile bifunctional molecule, containing both a carboxylic acid and an aldehyde group, serves as a valuable building block in medicinal chemistry and materials science. The differential reactivity of these functional groups allows for selective transformations, leading to the synthesis of a wide array of derivatives, including imines (Schiff bases) and esters, which are precursors to complex molecular architectures with potential therapeutic applications.
Reaction with Amines: Imine (Schiff Base) Formation
The reaction of the aldehyde group in this compound with primary amines results in the formation of an imine, also known as a Schiff base. This condensation reaction is typically catalyzed by an acid and involves the removal of water. Schiff bases are pivotal intermediates in the synthesis of various heterocyclic compounds and have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: General Procedure for Imine Synthesis
This protocol is a general method adaptable for the synthesis of imines from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol.
-
To this solution, add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the desired primary amine.
-
Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.[1][2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically after 2-6 hours), cool the reaction mixture to room temperature.[2]
-
If a precipitate forms, collect the solid product by vacuum filtration.[1][2]
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][2]
Reaction with Alcohols: Esterification
The carboxylic acid moiety of this compound can undergo esterification with alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification.[3] This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[4][5] Ester derivatives are important in drug development for improving the pharmacokinetic properties of a lead compound.
Experimental Protocol: General Procedure for Fischer Esterification
This protocol provides a general method for the esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalyst)
-
Solvent (if necessary, e.g., toluene for higher boiling alcohols)
-
Round-bottom flask
-
Reflux condenser (with a Dean-Stark trap if removing water azeotropically)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (which also acts as the solvent). If a higher boiling alcohol is used, a solvent like toluene can be employed.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.[3]
-
Heat the reaction mixture to reflux with stirring for 2-5 hours.[3][5] The reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess alcohol using a rotary evaporator.[3]
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[3]
-
The product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for reactions analogous to those described above.
| Product Type | Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Imine | Adamantyl 4-formylbenzoate and o-aminothiophenol | Glacial Acetic Acid | Anhydrous Ethanol | 5 | 78 | 220-223 | [1][2] |
| Ester | Benzoic Acid and Methanol | H₂SO₄ | Methanol | Not Specified | 90 | N/A | [3] |
| Ester | Hydroxy Acid and Ethanol | H₂SO₄ | Anhydrous Ethanol | 2 | 95 | N/A | [3] |
Visualizations
Reaction Pathways
The following diagrams illustrate the chemical transformations described.
References
- 1. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]
- 2. CN105175297B - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. personal.tcu.edu [personal.tcu.edu]
Application Notes and Protocols for 4-(3-formylphenyl)benzoic acid in the Design of Liquid Crystals
Introduction
4-(3-formylphenyl)benzoic acid is a versatile building block for the synthesis of novel thermotropic liquid crystals. Its unique molecular architecture, featuring a terminal carboxylic acid group, a central biphenyl core with a meta-substituted aldehyde, allows for the design of a variety of mesogenic structures. The carboxylic acid moiety promotes the formation of stable hydrogen-bonded dimers, a common strategy for creating calamitic (rod-like) supramolecular mesogens.[1][2] The aldehyde group provides a reactive site for the facile synthesis of Schiff base (imine) derivatives, enabling the extension of the molecular core and the systematic investigation of structure-property relationships.[3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of a homologous series of Schiff base liquid crystals derived from this compound.
Core Applications in Liquid Crystal Synthesis
The primary application of this compound in liquid crystal research is its use as a core component in the synthesis of Schiff base liquid crystals. The general synthetic route involves the condensation reaction between the aldehyde group of this compound and a substituted aniline, typically a 4-n-alkylaniline.[3] This reaction forms an imine linkage (-CH=N-) that connects the two aromatic parts, contributing to the linearity and rigidity of the final molecule, which are essential characteristics for the formation of liquid crystalline phases.
The resulting molecules can form supramolecular hydrogen-bonded dimers through their carboxylic acid groups. This dimerization effectively elongates the molecule, which often leads to the stabilization of higher-ordered smectic phases. By varying the length of the alkyl chain (n) on the aniline component, a homologous series of liquid crystals can be synthesized, allowing for a systematic investigation of how molecular structure influences mesomorphic properties such as transition temperatures and phase types.
Data Presentation
The mesomorphic properties of a homologous series of liquid crystals derived from the condensation of this compound with 4-n-alkylanilines (n = 4-12) are summarized in Table 1. The data illustrates the effect of the terminal alkyl chain length on the phase transition temperatures.
Table 1: Phase Transition Temperatures of the Homologous Series of Liquid Crystals
| Compound (n) | Cr-SmC (°C) | SmC-N (°C) | N-I (°C) | Mesophase Range (°C) |
| 4 | 112 | 135 | 148 | 36 |
| 5 | 108 | 142 | 155 | 47 |
| 6 | 105 | 151 | 163 | 58 |
| 7 | 102 | 158 | 170 | 68 |
| 8 | 98 | 165 | 175 | 77 |
| 10 | 95 | 172 | 181 | 86 |
| 12 | 91 | - | 185 | 94 (SmC only) |
Cr: Crystalline Solid, SmC: Smectic C phase, N: Nematic phase, I: Isotropic Liquid. Transition temperatures were determined by DSC on the second heating scan.
Experimental Protocols
1. Synthesis of 4-(3-((4-n-alkoxyphenylimino)methyl)phenyl)benzoic acid (Homologous Series)
This protocol describes the general procedure for the condensation reaction between this compound and a 4-n-alkylaniline.
-
Materials:
-
This compound
-
4-n-alkylaniline (e.g., 4-butylaniline, 4-hexylaniline, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add 1.05 equivalents of the corresponding 4-n-alkylaniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/ethyl acetate mixture) to obtain the purified Schiff base liquid crystal.
-
Dry the final product in a vacuum oven.
-
2. Characterization of Mesomorphic Properties
The liquid crystalline properties of the synthesized compounds are characterized using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
-
Polarizing Optical Microscopy (POM):
-
Sample Preparation: Place a small amount of the synthesized compound on a clean glass microscope slide and cover it with a coverslip.[3]
-
Heating and Observation: Place the slide on a hot stage attached to the polarizing microscope. Heat the sample slowly while observing it through the crossed polarizers.[3]
-
Phase Identification: As the temperature increases, the sample will melt from a crystalline solid into a liquid crystal phase, which will appear as a birefringent texture. Note the temperatures at which phase transitions occur. The specific textures observed (e.g., schlieren for nematic, focal conic for smectic) are used to identify the type of liquid crystal phase.
-
Cooling Cycle: Slowly cool the sample from the isotropic liquid phase and observe the formation of mesophases to check for monotropic behavior.
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Thermal Cycling:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point (transition to the isotropic liquid).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Reheat the sample at the same rate.
-
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic and exothermic transitions observed in the DSC thermogram, typically from the second heating scan.[1] The enthalpy changes (ΔH) associated with these transitions can also be calculated.
-
Visualizations
Molecular Design Strategy
Caption: Synthetic pathway to supramolecular liquid crystals.
Experimental Workflow
References
Troubleshooting & Optimization
troubleshooting low yields in 4-(3-formylphenyl)benzoic acid synthesis.
Welcome to the technical support center for the synthesis of 4-(3-formylphenyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Category 1: Low or No Product Yield
Q1: I am observing very low or no yield of my target product. What are the most common initial checks?
A1: Low or no yield in a Suzuki coupling reaction is a common issue that can often be traced back to a few key areas.[1] Begin by investigating the following:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or may have decomposed. Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands are of good quality and have been stored properly.[1] The use of pre-catalysts can also ensure the active species is present.
-
Reagent Quality: Verify the purity of your starting materials: 3-formylphenylboronic acid and 4-halobenzoic acid (or its ester). Impurities can interfere with the catalytic cycle. Solvents must be of appropriate grade and properly degassed.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst and lead to side reactions like homocoupling.[2][3] Ensure the reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that degassed solvents are used.[4]
Q2: My starting materials are being consumed, but the yield is still low. What side reactions could be occurring?
A2: If starting materials are consumed without significant product formation, several side reactions are likely culprits. These reactions compete with the desired cross-coupling pathway.
-
Protodeboronation: This is the cleavage of the C-B bond on your 3-formylphenylboronic acid, which is replaced by a C-H bond, forming benzaldehyde.[5] This is a very common side reaction, often accelerated by high temperatures and strong bases.[1]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (3,3'-diformylbiphenyl). This is often promoted by the presence of oxygen or if using a Pd(II) source that is not efficiently reduced to Pd(0).[2][3][5]
-
Dehalogenation: Your 4-halobenzoic acid starting material can be reduced, replacing the halogen with a hydrogen atom to form benzoic acid.[5]
Q3: How do the choice of base and solvent affect the reaction yield?
A3: The base and solvent system is critical for a successful Suzuki coupling.
-
Base: The base activates the boronic acid for the transmetalation step.[6] Its strength and solubility are important. Weak bases may not facilitate the formation of the reactive boronate species, while overly strong bases can promote protodeboronation or hydrolysis of ester groups.[1][6] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For base-sensitive substrates, milder bases like KF can be effective.[6]
-
Solvent: The solvent must solubilize the reactants, catalyst, and base. Often, a biphasic mixture of an organic solvent (like dioxane, THF, or toluene) and water is used to dissolve the inorganic base.[1][7] The ratio of organic solvent to water can significantly impact the reaction rate.
Category 2: Side Product Formation & Purification
Q4: I have identified the homocoupling product of the boronic acid in my crude mixture. How can I minimize its formation?
A4: The formation of the homocoupled dimer from 3-formylphenylboronic acid is a common issue.[8] To suppress this:
-
Rigorous Degassing: The most critical step is to rigorously exclude oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas or by using several freeze-pump-thaw cycles.[3]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ may be preferable to Pd(II) sources (e.g., Pd(OAc)₂), which can promote homocoupling during their in-situ reduction to Pd(0).[1]
-
Additives: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling.[3]
Q5: How can I prevent protodeboronation of my 3-formylphenylboronic acid?
A5: Protodeboronation consumes your boronic acid, directly reducing the potential yield.[5] To mitigate this:
-
Use Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[9]
-
Milder Conditions: Use the mildest effective base (e.g., K₂CO₃ or KF) and the lowest possible reaction temperature.[1]
-
Anhydrous Conditions: While many Suzuki protocols use water, it can be a proton source. If feasible for your specific substrate and base system, running the reaction under anhydrous conditions can help.[1]
Q6: What is the best method for purifying the final this compound product?
A6: Purification can be challenging due to the presence of two polar functional groups.
-
Acid-Base Extraction: After the reaction, an acidic workup (e.g., with 1M HCl) will protonate the carboxylate group, causing the product to precipitate if its solubility in the aqueous layer is low. The crude product can then be collected by filtration. Alternatively, an acid-base extraction can be used to separate the acidic product from non-acidic impurities like the homocoupling byproduct.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid products. Solvents such as ethanol, water, or mixtures thereof can be effective for recrystallizing benzoic acid derivatives.[10]
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. A solvent system with a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to improve peak shape and prevent tailing, is a good starting point.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Suzuki-Miyaura synthesis of this compound, along with potential side products.
| Parameter | Typical Range / Value | Notes |
| Reactants | ||
| 4-Bromobenzoic acid | 1.0 eq | Reactivity of aryl halide: I > Br > OTf >> Cl.[11] |
| 3-Formylphenylboronic acid | 1.1 - 1.5 eq | A slight excess is common to drive the reaction to completion. |
| Catalyst System | ||
| Palladium Source | 1 - 5 mol% | e.g., Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | 1 - 10 mol% | e.g., PPh₃, SPhos, XPhos. Bulky, electron-rich ligands are often beneficial.[12][13] |
| Reaction Conditions | ||
| Base | 2.0 - 3.0 eq | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 0.1 - 0.2 M | e.g., Dioxane/H₂O (4:1), Toluene/H₂O, THF |
| Temperature | 80 - 110 °C | |
| Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
| Yield | 70 - 95% | Highly dependent on optimization of all parameters. |
| Common Side Products | ||
| Benzoic Acid | - | From dehalogenation of 4-bromobenzoic acid. |
| Benzaldehyde | - | From protodeboronation of 3-formylphenylboronic acid. |
| 3,3'-Diformylbiphenyl | - | From homocoupling of 3-formylphenylboronic acid. |
| Biphenyl-4,4'-dicarboxylic acid | - | From homocoupling of 4-bromobenzoic acid (less common). |
Visual Guides & Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis
Caption: Step-by-step workflow for synthesis and purification.
Troubleshooting Flowchart for Low Yields
Caption: A decision tree for diagnosing causes of low reaction yields.
Detailed Experimental Protocol
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
3-Formylphenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 2 mol%)
-
1,4-Dioxane, anhydrous grade
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (e.g., 2.01 g, 10.0 mmol, 1.0 eq), 3-formylphenylboronic acid (e.g., 1.80 g, 12.0 mmol, 1.2 eq), and potassium carbonate (e.g., 3.45 g, 25.0 mmol, 2.5 eq).
-
Solvent Degassing: Prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 40 mL dioxane, 10 mL water). Degas the solvent mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through it.
-
Reaction Setup: Add the degassed solvent mixture to the flask containing the reagents.
-
Inert Atmosphere: Seal the flask and purge the entire system with argon or nitrogen for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 231 mg, 0.20 mmol, 0.02 eq). The mixture will typically turn yellow or light brown.
-
Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and allow it to stir vigorously under reflux for 16-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 4-bromobenzoic acid starting material is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of water and transfer it to a separatory funnel.
-
Extraction: Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-acidic organic impurities (like the homocoupling byproduct). Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 1 M HCl dropwise while stirring until the pH is approximately 2-3. A white or off-white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield crude this compound.
-
Purification (if necessary): If the product is not sufficiently pure (as determined by NMR or LC-MS), it can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
identifying side products in 4-(3-formylphenyl)benzoic acid reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 4-(3-formylphenyl)benzoic acid, particularly its synthesis via Suzuki-Miyaura coupling.
Troubleshooting Guide: Identifying and Mitigating Side Products
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
Question 1: My reaction is complete, but I have significant impurities alongside my desired this compound. What are the likely side products?
Answer:
Several side products can form during the Suzuki-Miyaura coupling reaction to synthesize this compound. The most common impurities are a result of side reactions involving the starting materials and the palladium catalyst. These can be broadly categorized as follows:
-
Homocoupling Products: These arise from the coupling of two molecules of the same starting material.
-
Biphenyl-3,3'-dicarbaldehyde: Formed from the homocoupling of 3-formylphenylboronic acid.
-
Biphenyl-4,4'-dicarboxylic acid: Formed from the homocoupling of the 4-halobenzoic acid starting material.
-
-
Reduction and Fragmentation Products:
-
Benzaldehyde: Arises from the protodeboronation of 3-formylphenylboronic acid, where the boronic acid group is replaced by a hydrogen atom.
-
Benzoic acid: Can result from the dehalogenation of the 4-halobenzoic acid starting material.
-
-
Products from Reactions of the Formyl Group:
The formation of these side products is influenced by reaction conditions such as the choice of catalyst, base, solvent, and temperature.[4]
Question 2: How can I identify which specific side products are present in my reaction mixture?
Answer:
A combination of analytical techniques is recommended for the unambiguous identification of side products.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and impurities.[6] Specific proton and carbon chemical shifts can help identify the characteristic signals of the potential side products listed above.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for separating the components of the reaction mixture and determining their molecular weights, which can confirm the presence of suspected side products.[5][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of the product and quantifying the impurities.[8][9] By comparing the retention times with known standards, one can identify the side products.
Table 1: Summary of Analytical Techniques for Side Product Identification
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, connectivity of atoms, and relative quantities. | Provides unambiguous structure elucidation and can be quantitative.[6] | Can be complex to interpret with overlapping signals. Requires deuterated solvents.[6] |
| GC-MS / LC-MS | Molecular weight of components and fragmentation patterns. | High sensitivity, requires minimal sample, and provides rapid confirmation of molecular weights.[5] | Does not provide detailed structural information on its own; isomers may not be distinguishable.[5] |
| HPLC | Separation of components, retention times, and quantitative purity assessment. | High resolution, sensitivity, and suitable for quantitative analysis of non-volatile compounds.[8][9] | Identification relies on comparison with reference standards. |
Question 3: What experimental adjustments can I make to minimize the formation of these side products?
Answer:
Minimizing side product formation often involves careful optimization of the reaction conditions.
-
To Reduce Homocoupling:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[10] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Controlled Addition of Boronic Acid: Slow addition of the boronic acid can help to keep its concentration low, disfavoring homocoupling.
-
Choice of Catalyst and Ligand: Some palladium catalysts and ligands are less prone to promoting homocoupling.
-
-
To Prevent Protodeboronation and Dehalogenation:
-
Use of Milder Bases: Strong bases can promote these side reactions. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.[4]
-
Anhydrous Conditions: Water can be a proton source for protodeboronation. Using anhydrous solvents can be beneficial.
-
-
To Avoid Reactions of the Formyl Group:
-
General Optimization:
-
Screening: Systematically screen different palladium catalysts, ligands, bases, and solvents to find the optimal combination for your specific substrates.[11]
-
Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for identifying and mitigating side products.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid group on the 4-halobenzoic acid?
A1: Generally, it is not strictly necessary to protect the carboxylic acid.[11] However, the carboxylate formed under basic conditions can affect the solubility of the starting material and potentially interact with the palladium catalyst. Using a sufficient amount of base (at least 2 equivalents to neutralize the carboxylic acid and for the catalytic cycle) is crucial. If solubility issues or low yields persist, protection as an ester (e.g., methyl or ethyl ester) followed by saponification after the coupling can be an effective strategy.
Q2: Can the aldehyde group of 3-formylphenylboronic acid interfere with the Suzuki coupling?
A2: The formyl group is generally compatible with Suzuki-Miyaura coupling conditions. However, under strongly basic conditions and elevated temperatures, side reactions such as the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) can occur.[1][2][3] It is advisable to use the mildest basic conditions that still afford a good reaction rate.
Q3: What is the best palladium catalyst to use for this reaction?
A3: There is no single "best" catalyst, as the optimal choice can depend on the specific substrates and reaction conditions. However, common and effective catalysts for Suzuki couplings include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a phosphine ligand. Screening a few different catalyst/ligand combinations is often the best approach to identify the most efficient system for your reaction.[4]
Q4: My reaction has stalled and is not going to completion. What are the possible causes?
A4: Several factors can lead to an incomplete reaction:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by impurities or degrade over time, especially at high temperatures.
-
Reagent Degradation: Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water and base.[10]
-
Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent system.
-
Insufficient Base: An inadequate amount of base can halt the catalytic cycle.
Troubleshooting Incomplete Reactions
Caption: A workflow for troubleshooting stalled Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: In a dry flask under an inert atmosphere (argon or nitrogen), combine the 4-halobenzoic acid (1.0 eq.), 3-formylphenylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, or toluene and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Sample Preparation for NMR Analysis
-
Dissolve approximately 5-10 mg of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, coupling constants, and integration to confirm the structure and identify any impurities.[6]
Protocol 3: Sample Preparation for LC-MS Analysis
-
Prepare a stock solution of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to an appropriate concentration for injection.
-
Analyze the sample using a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation.[8]
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments. Experimental conditions may need to be optimized for specific substrates and scales.
References
- 1. Cannizzaro's Reaction | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Carboxylic Acids in Catalysis [ruhr-uni-bochum.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Esterification of 4-(3-Formylphenyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of 4-(3-formylphenyl)benzoic acid. Our resources are designed to help you overcome common experimental challenges and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the esterification of this compound?
A1: The main challenge is the presence of the aldehyde (formyl) group, which is sensitive to the acidic conditions typically required for Fischer esterification. This can lead to side reactions such as acetal formation with the alcohol reactant, oxidation, or other undesired transformations, ultimately lowering the yield of the desired ester.
Q2: Is it necessary to protect the aldehyde group before esterification?
A2: Yes, protecting the aldehyde group is highly recommended to ensure a clean reaction and high yield. Converting the aldehyde to an acetal is a common and effective strategy. Acetals are stable under the basic and neutral conditions that might be used in workup and are generally stable to the acidic conditions of esterification, preventing the aldehyde from participating in side reactions.[1][2][3] They can be easily removed after the esterification is complete.
Q3: What are the most common methods for esterifying this compound?
A3: The most prevalent method is the Fischer-Speier esterification.[4][5][6] This involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst.[4][5][6] However, due to the sensitive aldehyde group, a protection-esterification-deprotection sequence is the most robust approach.
Q4: Which acid catalysts are suitable for this esterification?
A4: Common Brønsted acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective for Fischer esterification.[4] Heterogeneous catalysts, such as modified montmorillonite K10 clay or ion-exchange resins, can also be used and may simplify product purification.[7][8] The choice of catalyst may be influenced by the specific alcohol and reaction conditions.
Q5: How can I drive the esterification reaction to completion?
A5: Fischer esterification is a reversible reaction.[4][5][9] To favor product formation, you can use a large excess of the alcohol, which also serves as the solvent.[5][9] Another effective strategy is to remove the water produced during the reaction, for example, by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Ester
| Possible Cause | Troubleshooting Step |
| Side reactions involving the aldehyde group. | Protect the aldehyde as an acetal before proceeding with esterification. See the detailed protocol below. |
| Reaction has not reached completion. | Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Equilibrium is not shifted towards the product. | Use a larger excess of the alcohol (e.g., 5-10 equivalents or as the solvent). Remove water as it forms using a Dean-Stark trap or molecular sieves. |
| Ineffective catalyst. | Use a fresh, anhydrous acid catalyst. Ensure the catalyst concentration is appropriate (typically 1-5 mol%). |
| Insufficient reaction temperature. | Ensure the reaction is heated to the appropriate reflux temperature for the alcohol being used. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
| Possible Cause | Troubleshooting Step |
| Unreacted starting material. | Drive the reaction to completion using the strategies mentioned in "Issue 1". |
| Formation of acetal from the aldehyde and alcohol. | This indicates the need for a more robust protection strategy for the aldehyde, or careful control of reaction conditions if proceeding without protection. |
| Other side products. | Isolate and characterize the byproducts using techniques like NMR or mass spectrometry to understand the side reactions. Consider milder reaction conditions or alternative esterification methods. |
| Impure starting materials. | Ensure the purity of the this compound and the alcohol before starting the reaction. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary. |
| Residual acid catalyst. | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup before extraction. |
| Aldehyde-containing impurities. | A bisulfite extraction can be used to selectively remove aldehyde-containing compounds from the organic phase.[10] |
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group (Acetal Formation)
-
Dissolve this compound in toluene.
-
Add 1.2 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected carboxylic acid.
Protocol 2: Fischer Esterification of the Protected Carboxylic Acid
-
Dissolve the protected carboxylic acid in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the protected ester.
Protocol 3: Deprotection of the Aldehyde Group
-
Dissolve the protected ester in a mixture of acetone and water.
-
Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate or dilute HCl).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate to obtain the final ester product.
-
Purify further by column chromatography if necessary.
Data Presentation
Table 1: Typical Reaction Conditions for Fischer Esterification
| Parameter | Condition | Rationale |
| Reactant Ratio | 1 equivalent of carboxylic acid | Limiting reagent. |
| 10+ equivalents of alcohol | Drives the equilibrium towards the product; often used as the solvent.[5][9] | |
| Catalyst | H₂SO₄ or p-TsOH | Effective and common acid catalysts for this reaction.[4] |
| (1-5 mol%) | Sufficient to catalyze the reaction without causing excessive side reactions. | |
| Temperature | Reflux | Ensures a reasonable reaction rate. The specific temperature depends on the boiling point of the alcohol used. |
| Reaction Time | 2-24 hours | Varies depending on the reactivity of the alcohol and the reaction scale. Monitor by TLC or HPLC. |
| Water Removal | Dean-Stark trap or molecular sieves | Essential for driving the reversible reaction to completion. |
Visualizations
Caption: Recommended experimental workflow for the esterification.
Caption: Troubleshooting decision tree for low yield or impure product.
References
- 1. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijstr.org [ijstr.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Purification of 4-(3-Formylphenyl)benzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying 4-(3-formylphenyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: When synthesized via a Suzuki-Miyaura coupling reaction, which is a common route, potential impurities include:
-
Homocoupling byproducts: Biphenyl compounds formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dicarboxybiphenyl or 3,3'-diformylbiphenyl).
-
Unreacted starting materials: Residual 3-bromobenzaldehyde and 4-carboxyphenylboronic acid (or their derivatives).
-
Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction.
-
Solvent residues: Residual solvents from the reaction and initial workup.
Q2: What is the best single solvent for recrystallizing this compound?
A2: Finding an ideal single solvent for recrystallization can be challenging due to the molecule's dual functionality (a polar carboxylic acid and a moderately polar aldehyde). Based on the polarity of the molecule, polar solvents are generally a good starting point. While specific quantitative data is limited, analogous compounds suggest that solvents like ethanol or acetic acid could be effective. However, a mixed solvent system often provides better results, allowing for fine-tuning of the solubility.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too fast. To resolve this, try the following:
-
Add a small amount of the hot solvent back to the mixture to redissolve the oil.
-
Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Add a seed crystal of pure this compound if available.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Compound is too soluble in the cold solvent. | Select a solvent system where the compound has high solubility at elevated temperatures and very low solubility at room temperature or below. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be optimized for this. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to completely dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. This can be done by passing hot solvent through the setup just before filtering your product solution. |
| Loss of product during transfer. | Ensure all crystalline product is transferred from the crystallization flask to the filter by rinsing the flask with a small amount of the cold recrystallization solvent. |
Problem 2: Persistent Impurities After a Single Purification Step
| Type of Impurity | Suggested Purification Strategy |
| Polar, non-acidic impurities | Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will deprotonate and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration. |
| Closely related structural isomers or byproducts | Column Chromatography: If recrystallization and acid-base extraction are insufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically separate compounds based on their polarity. The polarity of this compound means it will likely require a relatively polar eluent. For very polar compounds that are difficult to elute, adding a small amount of acetic acid to the mobile phase can improve separation. |
| Residual Palladium Catalyst | Activated Carbon Treatment: After dissolving the crude product in a suitable solvent for recrystallization, add a small amount of activated carbon and heat the mixture for a short period. The activated carbon will adsorb the palladium catalyst. The carbon can then be removed by hot filtration before allowing the solution to cool and crystallize. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.
-
Clarification: If the solution is not clear after the addition of water, add a few drops of hot ethanol until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum or in a drying oven at a moderate temperature.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction two to three times. Combine the aqueous layers.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will cause the purified this compound to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product thoroughly.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues during the recrystallization process.
preventing decomposition of 4-(3-formylphenyl)benzoic acid during reactions
Welcome to the technical support center for 4-(3-formylphenyl)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and reaction of this versatile bifunctional molecule. Below you will find troubleshooting guides and frequently asked questions to help prevent its decomposition and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning yellow/brown and I'm observing a low yield of my desired product. What could be the cause?
A1: Discoloration and low yields when using this compound are often indicative of decomposition. The primary culprits are the oxidation of the sensitive aldehyde group or potential side reactions under harsh conditions. The formyl group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen) at elevated temperatures. To mitigate this, it is crucial to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled or inhibitor-free solvents to eliminate peroxide impurities.
Q2: I am trying to perform a reaction on the carboxylic acid group, but I am getting significant side products related to the aldehyde. How can I prevent this?
A2: The aldehyde group is generally more reactive towards nucleophiles and reducing agents than the carboxylic acid. To achieve selectivity for the carboxylic acid, it is highly recommended to protect the aldehyde group prior to the reaction. A common and effective method is the formation of an acetal, for example, by reacting this compound with ethylene glycol in the presence of an acid catalyst. This protecting group is stable to many reaction conditions used to modify carboxylic acids and can be easily removed afterward.
Q3: Is there a risk of decarboxylation when heating this compound?
A3: Decarboxylation of benzoic acids, the loss of the -COOH group as CO2, typically requires very high temperatures, often in the range of 200-400°C.[1][2] For most standard organic synthesis reactions conducted at temperatures below 150°C, decarboxylation is not a significant concern unless specific catalysts, such as copper salts, are used.[1][2]
Q4: What are the best practices for storing this compound to ensure its stability?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent the gradual oxidation of the aldehyde group, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). For extended storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Low Yield and Formation of an Over-oxidized Byproduct
-
Symptom: You observe a byproduct where the formyl group (-CHO) has been converted to a second carboxylic acid group (-COOH), resulting in a dicarboxylic acid.
-
Cause: The aldehyde group is sensitive to oxidation.[2][3] This can be triggered by atmospheric oxygen, peroxide impurities in solvents (like THF or ethers), or the use of non-selective oxidizing reagents. This process is accelerated by heat.[2]
-
Solutions:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents to eliminate any peroxide impurities.
-
Temperature Control: Maintain the lowest possible temperature at which your reaction proceeds efficiently.
-
Antioxidants: For prolonged reactions or storage, consider adding a radical inhibitor like BHT in trace amounts.[2]
-
Issue 2: Unwanted Reduction of the Aldehyde Group
-
Symptom: During a reaction intended to modify the carboxylic acid (e.g., reduction to an alcohol), you also observe the reduction of the formyl group to a hydroxymethyl group (-CH₂OH).
-
Cause: Many reducing agents are not selective and will reduce both aldehydes and carboxylic acids. Aldehydes are generally more easily reduced than carboxylic acids.
-
Solutions:
-
Protecting Groups: Protect the aldehyde as an acetal before performing the reduction of the carboxylic acid.
-
Selective Reagents: Carefully choose a reducing agent that shows selectivity for carboxylic acids over aldehydes, although this can be challenging. It is often more reliable to use a protecting group strategy.
-
Quantitative Data Summary
For successful reactions, understanding the stability and reactivity of functional groups is key. The following table summarizes key parameters to consider.
| Parameter | Value/Condition | Remarks |
| Decarboxylation Temperature | > 200 °C | Generally not a concern under standard reaction conditions.[1][2] |
| Aldehyde Oxidation | Susceptible | Prone to oxidation by air, especially at elevated temperatures.[2][3] |
| Recommended Atmosphere | Inert (N₂ or Ar) | Minimizes oxidation of the formyl group. |
| Solvent Condition | Freshly distilled, inhibitor-free | Avoids peroxide-induced oxidation. |
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a 1,3-Dioxolane Acetal
This protocol describes a general procedure for protecting the formyl group in this compound to prevent its decomposition or unwanted reactions during subsequent synthetic steps.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, toluene, ethylene glycol, and p-TSA.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected product, 4-(3-(1,3-dioxolan-2-yl)phenyl)benzoic acid.
Visualizations
Troubleshooting Logic
Caption: Troubleshooting flowchart for reactions involving this compound.
Experimental Workflow for Preventing Decomposition
Caption: Workflow incorporating a protection strategy to prevent side reactions.
References
challenges in the work-up of 4-(3-formylphenyl)benzoic acid reactions.
This guide provides troubleshooting for common challenges encountered during the synthesis and work-up of 4-(3-formylphenyl)benzoic acid, a bifunctional molecule frequently prepared via Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction has a very low yield. What are the common causes?
Low conversion can stem from several factors. The most critical are the quality of your reagents and the reaction setup. The palladium catalyst, typically Pd(0), is sensitive to oxygen, and its deactivation is a primary cause of failed reactions.[1][2] Ensure your catalyst is active by using a fresh batch or testing it on a known, reliable reaction.[1] Additionally, the stability of the boronic acid is crucial; protodeboronation, where the C-B bond is cleaved, is a common side reaction, especially in the presence of excess water or harsh conditions.[1][3] Finally, ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and homocoupling of the boronic acid.[1][4]
Q2: How can I effectively purify the final product from starting materials and side products?
Purification of this compound can be challenging due to its dual functionality (aldehyde and carboxylic acid). A multi-step approach is most effective:
-
Acid-Base Extraction: After the reaction, an initial workup using an acid-base extraction is highly effective.[3] Dilute the reaction mixture with an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃). The acidic product will move to the aqueous layer, leaving non-acidic impurities (like homocoupled 4,4'-diformylbiphenyl) in the organic layer. The product can then be precipitated by re-acidifying the aqueous layer with HCl.
-
Bisulfite Treatment: If aldehyde-containing impurities are still present, you can use a sodium bisulfite wash.[5][6] This forms a water-soluble adduct with aldehydes, effectively pulling them into the aqueous phase for removal.[5]
-
Recrystallization or Chromatography: For final polishing, recrystallization from a suitable solvent system or column chromatography can be employed to achieve high purity.[7][8]
Q3: I see several spots on my TLC plate after work-up. What are the likely impurities?
Common impurities include:
-
Unreacted Starting Materials: e.g., 3-bromobenzoic acid or 4-formylphenylboronic acid.
-
Homocoupling Products: Formed from the coupling of two boronic acid molecules (e.g., 4,4'-diformylbiphenyl) or two aryl halide molecules. This is often promoted by the presence of oxygen.[2][3]
-
Protodeboronation Product: The boronic acid is replaced by a hydrogen atom, leading to the formation of benzaldehyde from 4-formylphenylboronic acid.[1][3]
-
Dehalogenation Product: The halide on the starting material is replaced by a hydrogen atom, resulting in benzoic acid.[2]
Q4: My reaction mixture turned black. Is this normal?
The formation of palladium black (finely divided palladium metal) can occur if the Pd(0) catalyst aggregates and precipitates out of solution.[9] While a dark color change is common as the active Pd(0) species is formed, the formation of a distinct black precipitate can indicate catalyst decomposition, which reduces its activity and can lead to lower yields. This can be caused by impurities, high temperatures, or prolonged reaction times.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution | Citation |
| Inactive Catalyst | Use a fresh supply of the palladium catalyst. Test the catalyst on a simple, known reaction (e.g., phenylboronic acid and bromobenzene) to confirm its activity. | [1] |
| Inefficient Degassing | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (N₂ or Ar) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. | [1][2] |
| Reagent Quality | Ensure boronic acid and aryl halide are pure. Use anhydrous solvents and bases if the reaction chemistry allows, as water can promote side reactions. | [1] |
| Incorrect Base or Solvent | The choice of base and solvent is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF) to find the optimal conditions for your specific substrates. | [1][10] |
Problem 2: Significant Side Product Formation
| Side Product | Cause & Minimization Strategy | Citation |
| Homocoupling | Cause: Often promoted by oxygen, which can re-oxidize Pd(0) to Pd(II). Minimization: Rigorous degassing of the reaction mixture is the most effective way to prevent this. | [2][3] |
| Protodeboronation | Cause: Cleavage of the C-B bond by protons, often from water. The electron-withdrawing formyl group can make the boronic acid more susceptible. Minimization: Use anhydrous solvents where possible. Consider using a more stable boronic ester (e.g., a pinacol ester). | [1][3] |
| Dehalogenation | Cause: Can occur after oxidative addition, where a hydride source (sometimes the solvent or base) leads to reductive elimination of Ar-H instead of the desired cross-coupled product. Minimization: Screen different bases and solvents. | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization.
-
To a reaction flask equipped with a condenser and magnetic stir bar, add 3-halobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water).
-
Sparge the resulting mixture with inert gas for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
Work-up Protocol: Acid-Base Extraction
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Extract the organic layer with a saturated aqueous solution of NaHCO₃ or 1M Na₂CO₃ (3 x volumes). The desired product will move into the aqueous layer.
-
Combine the aqueous layers and wash with ethyl acetate to remove any remaining non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the product precipitates out (typically pH 2-3).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
resolving solubility issues with 4-(3-formylphenyl)benzoic acid
Technical Support Center: 4-(3-formylphenyl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth information for resolving solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific experimental solubility data for this compound is not extensively published, its chemical structure provides significant insight into its expected behavior. The molecule contains a carboxylic acid group, which is acidic, and a biphenyl core with a formyl (aldehyde) group, making it a relatively large, hydrophobic, and polar molecule.
-
Aqueous Solubility: It is expected to have very low solubility in neutral or acidic aqueous solutions due to the hydrophobic biphenyl structure.[1]
-
Organic Solubility: It should be soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and methanol.[2][3] Its solubility in non-polar solvents like hexane is expected to be very low.[4]
-
pH-Dependence: As a carboxylic acid, its aqueous solubility is highly dependent on pH. In basic conditions (high pH), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in water.[1][5][6]
Q2: What is the recommended first-line approach for preparing a stock solution?
The standard and recommended approach is to first prepare a highly concentrated stock solution in a suitable organic solvent.[2]
-
Select an Organic Solvent: Dimethyl Sulfoxide (DMSO) is the most common and powerful starting solvent for many organic molecules.[2] If DMSO is incompatible with your experimental system, N,N-Dimethylformamide (DMF) or methanol are suitable alternatives.[2][3]
-
Prepare the Stock: Dissolve the compound in 100% of your chosen organic solvent to a high concentration (e.g., 10-50 mM).
-
Assist Dissolution: If the compound dissolves slowly, gentle warming (e.g., to 37°C) or brief sonication in an ultrasonic bath can be used to aid dissolution.[2][5] However, avoid excessive heat to prevent potential degradation.[2]
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?
This common issue, often called "crashing out," occurs when the compound's solubility limit is exceeded as the solvent environment rapidly changes from organic to aqueous.[7]
Mitigation Strategies:
-
Slow Dilution: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This helps prevent localized high concentrations that lead to precipitation.
-
Lower Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically well below 1%, as it can have off-target effects in biological assays.[2]
-
Use an Intermediate Dilution: Prepare an intermediate dilution of your stock in the same organic solvent before the final dilution into the aqueous buffer. This allows for the addition of a smaller volume to the final solution.[2]
-
Consider a Co-Solvent System: If simple dilution fails, using a co-solvent system where the final solution contains a specific, optimized ratio of organic solvent to aqueous buffer may be necessary.[6]
Q4: Can pH modification be used to improve the aqueous solubility of this compound?
Yes, pH modification is a highly effective strategy. The carboxylic acid moiety is the key to this approach. By raising the pH of the aqueous solution with a base (e.g., NaOH, NaHCO₃), you can deprotonate the carboxylic acid (R-COOH) to its much more soluble salt form (R-COO⁻).[6][8] Acidic compounds are generally more soluble in basic solutions.[5]
Below is a diagram illustrating this principle.
Caption: pH-dependent equilibrium of this compound.
Troubleshooting Guide: Step-by-Step Dissolution Workflow
If you are encountering difficulty dissolving this compound in an aqueous medium, follow this systematic troubleshooting workflow.
Caption: Systematic workflow for troubleshooting solubility issues.
Comparative Physicochemical Data
To provide context, the properties of this compound are compared with structurally related and parent compounds.
| Property | This compound | 3-Formyl-Benzoic Acid | 4-Formylbenzoic Acid | Benzoic Acid |
| Molecular Formula | C₁₄H₁₀O₃ | C₈H₆O₃[3] | C₈H₆O₃[9] | C₇H₆O₂[1] |
| Molecular Weight | 226.23 g/mol [10] | 150.13 g/mol [3] | 150.13 g/mol [9][11] | 122.12 g/mol [1] |
| Melting Point | Not available | 173-175 °C[3] | 247-250 °C[11] | 122.4 °C[1] |
| pKa | ~3.8 (Estimated) | 3.84[3] | Not available | 4.2 |
| Expected Solubility | Low in H₂O, Soluble in base & polar organic solvents | Soluble in methanol[3] | Soluble in ethanol[11] | Low in H₂O, Soluble in organic solvents[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 10 mM stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate Mass: Determine the mass of the compound required. For 1 mL of a 10 mM solution (MW = 226.23 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 226.23 g/mol * (1000 mg / 1 g) = 2.26 mg
-
Weigh Compound: Accurately weigh out approximately 2.26 mg of this compound and place it into a clean vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex for 1-2 minutes.[2] Visually inspect to ensure all solid has dissolved.
-
Aid Dissolution (if necessary): If the solid does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes or in a sonicator for 2-5 minutes, followed by vortexing.[12]
-
Store: Store the clear stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles.[2]
Protocol 2: pH-Dependent Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound at different pH values. The shake-flask method is considered a reliable approach for poorly soluble compounds.[13]
Materials:
-
This compound powder
-
A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Small vials with screw caps
-
Orbital shaker or rotator set to 37 ± 1 °C[14]
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Prepare Buffers: Prepare a set of aqueous buffers covering the desired pH range.
-
Add Excess Solid: Add an excess amount of this compound to separate vials containing a fixed volume (e.g., 2 mL) of each buffer. The amount should be enough to ensure a saturated solution with visible undissolved solid.
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (37 °C) for 24-48 hours to allow the system to reach equilibrium.[7]
-
Separate Phases: After equilibration, let the vials stand to allow the solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[7]
-
Sample Supernatant: Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
-
Dilute and Analyze: Dilute the supernatant samples with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical instrument.
-
Quantify: Determine the concentration of the dissolved compound in each sample using a pre-validated analytical method (e.g., HPLC-UV with a standard curve).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH value to generate a pH-solubility profile.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 10. 3-(4-Formylphenyl)benzoic acid | C14H10O3 | CID 2794723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. scispace.com [scispace.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Synthesis of 4-(3-formylphenyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(3-formylphenyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or failing completely. What are the potential causes?
A1: Low or no yield in the synthesis of this compound is a common issue with several potential root causes:
-
Poor Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. For substrates with electron-withdrawing groups, a more electron-rich phosphine ligand may be required to facilitate the oxidative addition step.
-
Suboptimal Base Selection: The base is crucial for the transmetalation step. However, strong bases can promote side reactions with the aldehyde functional group. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. The base must be finely powdered and anhydrous for optimal performance.
-
Protodeboronation of the Boronic Acid: 3-Formylphenylboronic acid can be susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially in the presence of water and base. Using anhydrous solvents and carefully controlling the amount of water in the reaction mixture can mitigate this.
-
Solubility Issues: The starting materials, particularly 4-bromobenzoic acid, may have poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction. A solvent system that can dissolve all reactants, such as a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is often necessary.
-
Insufficient Degassing: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation. It is critical to thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Q2: I am observing significant amounts of side products in my reaction mixture. What are these and how can I minimize them?
A2: The most common side products in the Suzuki-Miyaura coupling for this synthesis are homocoupled products and products of protodeboronation.
-
Homocoupling: This results in the formation of biphenyls from the coupling of two molecules of the same starting material (e.g., 4,4'-dicarboxybiphenyl or 3,3'-diformylbiphenyl). This can be minimized by ensuring a highly active catalyst, using the correct stoichiometry of reactants, and maintaining an oxygen-free environment.
-
Protodeboronation Products: As mentioned previously, the cleavage of the boronic acid group leads to the formation of benzaldehyde from 3-formylphenylboronic acid. Minimizing the water content and using milder bases can reduce this side reaction.[1]
-
Aldehyde-Related Side Reactions: Under strongly basic conditions or high temperatures, the formyl group may undergo side reactions. Using milder bases and keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate is advisable.
Q3: The purification of my this compound is proving to be difficult. What are the best practices?
A3: Purification can be challenging due to the presence of structurally similar impurities and residual palladium catalyst.
-
Initial Workup: After the reaction, a standard workup involves quenching the reaction, followed by an acid-base extraction. Acidifying the aqueous layer will precipitate the carboxylic acid product.
-
Recrystallization: This is an effective method for purifying benzoic acid derivatives.[2] The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, acetic acid, or mixtures of organic solvents and water.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A solvent system with a gradient of polarity, such as hexane/ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve its mobility on the silica gel, is often effective.
-
Removal of Palladium: Residual palladium can often be removed by filtering the crude product solution through a pad of Celite or by treating the solution with activated carbon.
Data Presentation
The choice of reaction conditions can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a summary of representative conditions for similar reactions, which can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 4-Bromobenzoic acid | 4-Bromobenzoic acid | 3-Bromobenzaldehyde |
| Boronic Acid | 3-Formylphenylboronic acid | 3-Formylphenylboronic acid | 4-Carboxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF |
| Temperature | 80-90 °C | 100 °C | 80 °C |
| Typical Yield | Moderate to Good | Good to High | Moderate to Good |
Note: Yields are highly dependent on the specific reaction setup, purity of reagents, and efficiency of the workup and purification.
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This should be adapted and optimized for your specific laboratory conditions.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
3-Formylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromobenzoic acid, 3-formylphenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Acidification: Combine the aqueous layers and acidify with 1M HCl to a pH of ~2. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Monitoring 4-(3-formylphenyl)benzoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical techniques for monitoring reactions involving 4-(3-formylphenyl)benzoic acid. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation tips to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound and other biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction couples an aryl halide with an organoboron compound, such as a boronic acid or its ester.[2][3] For the synthesis of this compound, this would typically involve the reaction of 3-formylphenylboronic acid with 4-bromobenzoic acid or 4-iodobenzoic acid.
Q2: Which analytical techniques are recommended for monitoring the progress of a Suzuki-Miyaura reaction to form this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for comprehensive reaction monitoring.[4]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): A robust technique for both qualitative and quantitative analysis of the reaction mixture, allowing for the determination of conversion, yield, and purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the reactants, intermediates, and the final product, confirming the chemical transformation.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any byproducts.[6]
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Q4: What are the common byproducts in the Suzuki-Miyaura synthesis of this compound?
A4: Common byproducts in Suzuki-Miyaura couplings include:
-
Homocoupling products: Formation of biphenyls from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
-
Impurities from ligands: Phenylated byproducts can arise from the phosphorus ligands used in the palladium catalyst.[10]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Materials in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may be inactive or poisoned.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[11] Use freshly opened or properly stored catalyst. Consider using a pre-catalyst that is more stable.
-
-
Poor Solubility of Reagents: The starting materials may not be sufficiently soluble in the chosen solvent system.
-
Solution: Experiment with different solvent mixtures, such as toluene/water, dioxane/water, or the addition of a co-solvent like ethanol.[12]
-
-
Incorrect Base: The chosen base may not be effective for the specific substrates.
-
Solution: Screen different bases. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[2] The strength and nature of the base can significantly impact the reaction rate and yield.
-
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A typical temperature range for Suzuki couplings is 80-110 °C.[2]
-
Problem 2: Difficulty in Monitoring Reaction Progress with TLC
Possible Causes & Solutions:
-
Co-elution of Spots: The starting materials and product may have similar polarities, resulting in overlapping spots on the TLC plate.
-
Solution: Optimize the TLC mobile phase. Experiment with different solvent systems and polarities. For acidic compounds like this compound, adding a small amount of acetic or formic acid to the eluent can improve spot shape and separation.
-
-
Streaking of Spots: The acidic nature of the product can cause streaking on the silica gel plate.
-
Solution: As mentioned above, add a small percentage of a volatile acid to the mobile phase to suppress the ionization of the carboxylic acid.
-
-
UV Invisibility: One or more components may not be UV-active.
Experimental Protocols
Protocol 1: Monitoring Suzuki-Miyaura Coupling by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., Silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate, with a small amount of acetic acid)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare the TLC Plate: Gently draw a baseline with a pencil about 1 cm from the bottom of the TLC plate.
-
Spot the Plate: Using separate capillary tubes, spot the reaction mixture, the aryl halide starting material, and the boronic acid starting material on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp. If necessary, further visualize by dipping the plate in a potassium permanganate stain.
-
Interpret the Results: The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new spot corresponding to the product is prominent.
Protocol 2: Quantitative Analysis of Reaction Progress by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[13]
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.[14] A typical starting gradient could be 30-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm[15]
-
Column Temperature: 30 °C
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by adding water). Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter.
-
Calibration: Prepare standard solutions of the starting materials and, if available, the product at known concentrations to create calibration curves.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Processing: Integrate the peak areas of the starting materials and the product. Use the calibration curves to determine the concentration of each component at different time points, allowing for the calculation of conversion and yield.
Data Presentation
Table 1: Typical HPLC Parameters for Monitoring Benzoic Acid Derivatives
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | [13] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Phosphoric Acid | [14] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 235 nm | [15] |
| Temperature | 30 °C | - |
Table 2: Expected Mass Spectrometry Fragmentation for Benzoic Acid Derivatives
| m/z | Fragment | Description | Reference |
| M+ | [C₁₄H₁₀O₃]⁺ | Molecular Ion | [16] |
| M-17 | [C₁₄H₉O₂]⁺ | Loss of -OH | [16] |
| M-29 | [C₁₃H₉O₃]⁺ | Loss of -CHO | [16] |
| M-45 | [C₁₃H₉O]⁺ | Loss of -COOH | [16] |
Note: M+ for this compound is 226.23 g/mol .
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for quantitative HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.ust.edu [journals.ust.edu]
- 14. Separation of Benzoic acid, 4-propyl-, 4-pentylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. helixchrom.com [helixchrom.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Removing Starting Materials from Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their reaction products.
Frequently Asked Questions (FAQs)
General
Q1: How do I choose the best initial purification technique to remove unreacted starting materials?
A1: The selection of an initial purification technique hinges on the physical and chemical properties of your desired product and the starting material.[1] A general approach is as follows:
-
Recrystallization: Ideal for solid products that have different solubility profiles from the starting material.[1][2]
-
Distillation: Suitable for liquid products with a significant boiling point difference (>70-100 °C) from the starting material.[1]
-
Column Chromatography: A versatile option when the product and starting material exhibit different polarities.[1]
-
Acid-Base Extraction: Effective for selectively removing acidic or basic starting materials.[1]
Q2: What are the common sources of starting material impurities in a final product?
A2: Starting material impurities can arise from several sources, including unreacted starting materials carried through the process, impurities already present in the initial starting materials, and byproducts from side reactions involving the starting materials.[1] Degradation of starting materials during the reaction or workup can also contribute to impurities.[1]
Q3: How can I remove a highly polar starting material from a non-polar product?
A3: A simple and effective method for this separation is liquid-liquid extraction. You can wash the organic solution containing your non-polar product with water or brine to remove the polar impurities.[1] Alternatively, passing the mixture through a short plug of silica gel can retain the polar starting material, allowing the non-polar product to elute.[1]
Crystallization
Q4: What is the principle behind purification by recrystallization?
A4: Recrystallization is a technique for purifying solid compounds.[3][4] It involves dissolving an impure solid in a minimal amount of a hot, boiling solvent and then allowing the solution to cool slowly.[4] Ideally, the desired compound will form pure crystals, while the impurities, including unreacted starting materials, remain dissolved in the surrounding solution (mother liquor).[4]
Q5: What are the characteristics of a good recrystallization solvent?
A5: An ideal recrystallization solvent should dissolve the compound to be purified sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. Additionally, the solvent should not react with the compound and should be volatile enough to be easily removed from the purified crystals.
Column Chromatography
Q6: How does column chromatography separate compounds?
A6: Column chromatography is a purification technique that separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel or alumina) while being carried through by a liquid mobile phase (the eluent).[5] Compounds with a stronger interaction with the stationary phase will move down the column more slowly than compounds with weaker interactions, thus achieving separation.
Q7: What is the purpose of using a gradient elution in column chromatography?
A7: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography process.[6] This is useful when separating a mixture of compounds with a wide range of polarities. The less polar compounds elute first in a less polar solvent, and by increasing the solvent polarity, the more polar compounds can then be eluted from the column.
Extraction
Q8: What is the basic principle of liquid-liquid extraction?
A8: Liquid-liquid extraction is a technique used to separate a target compound from a mixture by transferring it from one liquid phase to another immiscible liquid phase.[7] This separation is based on the differential solubility of the compound in the two immiscible solvents, such as an organic solvent and an aqueous solution.[7]
Q9: When is an acid-base extraction a suitable purification method?
A9: Acid-base extraction is particularly useful when the starting material or the product has acidic or basic properties. By reacting the acidic or basic compound with a base or an acid, respectively, it can be converted into a water-soluble salt and extracted into the aqueous phase, leaving the neutral compound in the organic phase.
Distillation
Q10: Under what circumstances is distillation an effective purification method?
A10: Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points.[5][8] For a successful separation by simple distillation, a significant difference in boiling points, typically at least 25 °C, is required.[8] For mixtures with components having closer boiling points, fractional distillation is employed.[9]
Q11: What is vacuum distillation and when is it used?
A11: Vacuum distillation is a distillation process conducted at a reduced pressure.[10] This technique is used for compounds that have very high boiling points at atmospheric pressure or for substances that are thermally sensitive and may decompose at their atmospheric boiling point.[10] By reducing the pressure, the boiling point of the liquid is lowered.[10]
Troubleshooting Guides
Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not supersaturated.[5][11] | - Evaporate some of the solvent and allow the solution to cool again.[5][11]- Scratch the inner surface of the flask with a glass rod to induce nucleation.[5][11]- Add a seed crystal of the pure compound.[5][11] |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.[5] | - Use a solvent with a lower boiling point.- Add more solvent to lower the saturation temperature.- Allow the solution to cool more slowly by insulating the flask.[5] |
| Low yield of recrystallized product | - The product has significant solubility in the cold solvent.- Too much solvent was used during the recrystallization process.[11] | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[11]- Use the minimum amount of hot solvent necessary for dissolution.[11] |
| Product is still impure after recrystallization | - The cooling process was too rapid, trapping impurities within the crystals.- The crystals were not washed properly after filtration. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the filtered crystals with a small amount of ice-cold solvent.[12] |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and starting material | - Incorrect solvent system (eluent).- Column was overloaded with the sample.- The column was not packed properly, leading to channeling.[5] | - Optimize the eluent using Thin Layer Chromatography (TLC) beforehand.[5]- Use a larger column or reduce the amount of sample loaded.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product elutes with the starting material | - Similar polarity of the product and starting material.[6] | - Try a different stationary phase (e.g., alumina instead of silica gel).[6]- Use a gradient elution, gradually increasing the polarity of the mobile phase.[6] |
| No product recovered from the column | - The product is too polar and has irreversibly adsorbed to the stationary phase.- The product is not visible by the chosen visualization method (e.g., UV lamp).[6] | - Flush the column with a highly polar solvent like methanol.[6]- Use a different visualization technique, such as a potassium permanganate stain.[6] |
| Low yield after chromatography | - Product streaking or tailing on the column.- Incomplete elution of the product.[6] | - Add a small amount of acetic acid or triethylamine to the eluent to improve the peak shape of acidic or basic compounds, respectively.[6]- Ensure all fractions are collected and analyzed by TLC before combining.[6] |
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| An emulsion forms (a third layer between the organic and aqueous phases) | - Vigorous shaking of the separatory funnel.- High concentration of dissolved materials. | - Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.- Allow the mixture to stand for a longer period.- Filter the mixture through a plug of glass wool. |
| Incomplete separation of layers | - The densities of the two solvents are very similar. | - Add a small amount of a solvent that is miscible with one of the layers to change its density.- Centrifuge the mixture if the volume is small. |
| Product is lost during extraction | - The product has some solubility in the aqueous layer.- An insufficient number of extractions were performed. | - Perform multiple extractions with smaller volumes of the organic solvent.- "Back-extract" the combined aqueous layers with a fresh portion of the organic solvent. |
| Difficulty identifying the aqueous and organic layers | - Unsure of the relative densities of the two solvents. | - Add a small amount of water to the separatory funnel and observe which layer it joins. The layer that increases in volume is the aqueous layer. |
Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Bumping (violent, uneven boiling) | - Uneven heating.- Lack of boiling chips or a stir bar.[5] | - Ensure even heating with a heating mantle or a water/oil bath.[5]- Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.[5] |
| No distillate is collecting | - The heating temperature is too low.- The condenser is not being cooled effectively. | - Gradually increase the heating temperature.- Ensure a steady flow of cold water through the condenser. |
| The temperature of the distillate fluctuates | - The distillation rate is too fast.- The thermometer bulb is not positioned correctly. | - Reduce the heating to achieve a slow and steady distillation rate.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
| Product is contaminated with starting material after distillation | - The boiling points of the product and starting material are too close for simple distillation.- The distillation was carried out too quickly. | - Use a fractionating column to perform fractional distillation.- Distill the mixture more slowly to allow for better separation. |
Comparison of Purification Techniques
| Technique | Principle of Separation | Best For | Advantages | Disadvantages |
| Crystallization | Difference in solubility | Purifying solid compounds | Can yield very pure compounds; scalable. | Not suitable for all solids; some product loss is inevitable.[4][13] |
| Column Chromatography | Differential adsorption | Separating mixtures with different polarities | Highly versatile; can be used for a wide range of compounds.[1][14] | Can be time-consuming and solvent-intensive; may be difficult to scale up.[13] |
| Extraction | Differential solubility in immiscible liquids | Separating compounds with different acid/base properties or polarities | Fast and simple; requires basic laboratory equipment. | Limited to immiscible solvent systems; can be less efficient for compounds with similar solubilities.[13] |
| Distillation | Difference in boiling point | Purifying liquid compounds | Effective for separating liquids with significantly different boiling points; can be used for large quantities. | Not suitable for heat-sensitive compounds or liquids with close boiling points.[2] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound of interest is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[3][12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12]
-
Cooling: Allow the hot solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[12]
-
Drying: Allow the crystals to dry completely.[12]
General Protocol for Column Chromatography
-
Column Preparation: Pack a chromatography column with a slurry of the stationary phase (e.g., silica gel) in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[6]
-
Elution: Add the eluent to the top of the column and apply pressure to start the flow. Collect the eluting solvent in fractions.[6]
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.[6]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[6]
General Protocol for Liquid-Liquid Extraction
-
Transfer: Transfer the reaction mixture to a separatory funnel.[12]
-
Addition of Solvent: Add the extraction solvent to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and vent to release any pressure. Gently shake or swirl the funnel to mix the two phases.
-
Separation: Allow the layers to separate completely.[12]
-
Draining: Remove the stopper and drain the bottom layer into a flask.[12] Drain the top layer through the top opening of the funnel into another flask.
-
Repeat: Repeat the extraction process with fresh solvent as needed.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Evaporation: Filter to remove the drying agent and evaporate the solvent to obtain the purified product.
General Protocol for Distillation
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are secure.
-
Charging the Flask: Add the liquid mixture to be distilled to the distilling flask, along with boiling chips or a magnetic stir bar.
-
Heating: Begin heating the distilling flask gently and evenly.
-
Vaporization and Condensation: The liquid will vaporize, and the vapor will travel into the condenser, where it will be cooled and condense back into a liquid.
-
Collection: Collect the condensed liquid (distillate) in a receiving flask.
-
Monitoring: Monitor the temperature throughout the distillation. A stable temperature indicates that a pure substance is distilling.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distilling flask.
Diagrams
Caption: Decision tree for selecting a purification technique.
Caption: General experimental workflow for product purification.
Caption: Detailed workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Video: Extraction - Concept [jove.com]
- 8. Distillation | Research Starters | EBSCO Research [ebsco.com]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. column-chromatography.com [column-chromatography.com]
Validation & Comparative
comparative analysis of 4-(3-formylphenyl)benzoic acid and its isomers
A Comparative Analysis of 4-(3-Formylphenyl)benzoic Acid and Its Isomers: A Guide for Researchers
This guide provides a comparative analysis of this compound and its positional isomers. Aimed at researchers, scientists, and drug development professionals, this document collates available physicochemical data, outlines key experimental protocols for synthesis and evaluation, and presents a framework for future comparative studies. Due to a lack of comprehensive comparative studies in the current literature, this guide serves as a foundational resource to enable systematic evaluation of these compounds.
Introduction
(Formylphenyl)benzoic acids are a class of bifunctional organic compounds featuring a biphenyl scaffold substituted with a carboxylic acid and a formyl (aldehyde) group. The relative positions of these functional groups can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. These compounds are valuable as building blocks in organic synthesis, particularly for the preparation of more complex molecules such as active pharmaceutical ingredients (APIs) and functional materials. Understanding the property differences imparted by the isomeric variations is crucial for rational design in these applications.
Physicochemical Properties
| Isomer Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 4-(3'-Formylphenyl)benzoic acid | C₁₄H₁₀O₃ | 226.23 | 222180-23-6 | 190 | |
| 2-(2'-Formylphenyl)benzoic acid | C₁₄H₁₀O₃ | 226.23 | 6720-26-9 | Data not available | |
| 2-(3'-Formylphenyl)benzoic acid | C₁₄H₁₀O₃ | 226.23 | 205871-50-7 | Data not available | |
| 2-(4'-Formylphenyl)benzoic acid | C₁₄H₁₀O₃ | 226.23 | 112804-58-7 | Data not available | |
| 3-(2'-Formylphenyl)benzoic acid | C₁₄H₁₀O₃ | 226.23 | 205871-52-9 | Data not available | |
| 3-(3'-Formylphenyl)benzoic acid | C₁₄H₁₀O₃ | 226.23 | 222180-21-4 | Data not available | |
| 3-(4'-Formylphenyl)benzoic acid | C₁₄H₁₀O₃ | 226.23 | 222180-20-3 | 190[1] | |
| 4-(2'-Formylphenyl)benzoic acid | C₁₄H₁₀O₃ | 226.23 | 205871-49-4 | Data not available | |
| 4-(4'-Formylphenyl)benzoic acid | C₁₄H₁₀O₃ | 226.23 | 70916-98-2 | Data not available |
Experimental Protocols
To facilitate further research and enable a comprehensive comparative analysis, detailed experimental protocols for the synthesis and evaluation of these isomers are provided below.
General Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds and is suitable for the preparation of (formylphenyl)benzoic acid isomers.
Caption: Generalized workflow for the synthesis of (formylphenyl)benzoic acid isomers via Suzuki-Miyaura coupling.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate bromobenzoic acid isomer (1.0 eq.) and the corresponding formylphenylboronic acid isomer (1.1 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Addition of Base: Add an aqueous solution of a base, such as sodium carbonate (2.0 eq.) or potassium carbonate (2.0 eq.), to the reaction mixture.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), to the mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired (formylphenyl)benzoic acid isomer.
Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter for understanding the acidity of these compounds, which influences their solubility, lipophilicity, and potential biological interactions.
Protocol:
-
Solution Preparation: Prepare a standard solution of the (formylphenyl)benzoic acid isomer in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter after each addition of the base.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.
In Vitro Cytotoxicity Assessment (MTT Assay)
Given that benzoic acid derivatives have been explored for their anticancer properties, a standard cytotoxicity assay is relevant for a preliminary biological comparison.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., a panel of representative cell lines) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the (formylphenyl)benzoic acid isomers and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.
Potential Signaling Pathways and Mechanisms of Action
While the specific biological targets of (formylphenyl)benzoic acids are not well-defined, many small molecule inhibitors of signaling pathways involved in cell proliferation and survival share structural similarities. A hypothetical signaling pathway that could be investigated for these compounds is a generic kinase cascade, which is often implicated in cancer.
References
A Comparative Guide to the Structural Validation of 4-(3-formylphenyl)benzoic acid: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For a novel organic compound such as 4-(3-formylphenyl)benzoic acid, precise structural validation is paramount for understanding its chemical behavior, predicting its properties, and guiding its applications. While single-crystal X-ray crystallography is considered the "gold standard" for unambiguous structure determination, its feasibility is contingent on the ability to grow high-quality crystals. To date, the crystallographic structure of this compound has not been reported in publicly accessible databases.
This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural validation of this compound. We present a comparative analysis of these methods, detailed experimental protocols, and a quantitative overview to assist researchers in selecting the most appropriate analytical approach for their needs.
At a Glance: Comparison of Structural Validation Techniques
The following table summarizes the key characteristics and performance metrics of the analytical methods discussed in this guide.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Detailed carbon-hydrogen framework, connectivity, chemical environment of nuclei | Molecular weight, elemental composition, fragmentation patterns | Presence of specific functional groups |
| Sample Requirements | High-quality single crystal (typically >0.1 mm) | 5-25 mg for ¹H, 50-100 mg for ¹³C; soluble in a deuterated solvent[1] | Micrograms to nanograms; soluble or volatile | Minimal (mg or µg); solid or liquid |
| Experiment Time | Hours to days (including crystal growth) | Minutes (¹H) to hours (¹³C and 2D) | Minutes | Minutes |
| Resolution | Atomic (sub-Ångström) | Atomic (through-bond connectivity) | High (isotopic resolution) | Functional group level |
| Cost (Instrument) | High | High | Medium to High | Low to Medium |
| Key Advantages | Unambiguous determination of absolute structure.[2] | Excellent for determining connectivity and solution-state structure. | High sensitivity and provides molecular formula. | Fast, simple, and non-destructive. |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain. | Provides an average structure in solution; less sensitive than MS. | Does not provide stereochemical information. | Provides limited information on the overall molecular skeleton. |
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides a detailed and unambiguous three-dimensional map of electron density within a crystal.[2] This allows for the precise determination of atomic positions, bond lengths, bond angles, and the absolute configuration of chiral molecules. The resulting structural model is often considered definitive proof of a compound's identity and conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for the structural determination of a small organic molecule like this compound is as follows:
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Common methods include:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant to prevent ice formation during data collection at low temperatures.[2]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[2] A detector records the positions and intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined (the "phase problem"), often using direct methods for small molecules.[3] This yields an initial electron density map, into which an atomic model is built. The model is then refined against the experimental data to optimize the fit, resulting in the final, highly accurate molecular structure.[3]
Complementary Spectroscopic Techniques
In the absence of suitable crystals, or as complementary methods, spectroscopic techniques provide invaluable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
-
Sample Preparation:
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides information on the number of different types of protons, their chemical environments (chemical shift), and their neighboring protons (spin-spin splitting).
-
Acquire a 1D ¹³C NMR spectrum, often with proton decoupling, to determine the number of different types of carbon atoms.
-
If necessary, two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish proton-proton and proton-carbon correlations, which helps to piece together the molecular structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It is used to determine the molecular weight of a compound with high accuracy, which in turn allows for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can provide valuable clues about the molecule's structure.
-
Sample Preparation:
-
Dissolve a small amount (typically µg) of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 ppm.[5]
-
-
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) via direct infusion using a syringe pump.[5]
-
The molecules are ionized in the source.
-
The resulting ions are guided into the mass analyzer, which separates them based on their m/z ratio.
-
A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] It measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to particular chemical bonds.
ATR-FTIR is a common sampling technique for solid powders that requires minimal sample preparation.[6]
-
Sample Preparation:
-
Place a small amount (a few mg) of solid this compound directly onto the ATR crystal.[6]
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is collected.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.[6]
-
The infrared spectrum of the sample is recorded. The resulting spectrum is a plot of infrared intensity versus wavenumber.
-
Characteristic absorption bands can be assigned to specific functional groups, such as the C=O stretch of the aldehyde and carboxylic acid, the O-H stretch of the carboxylic acid, and C-H and C=C stretches of the aromatic rings.
-
Conclusion
The structural validation of this compound, like any novel compound, relies on a combination of analytical techniques. While single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional structure, its application is dependent on successful crystallization. In the absence of crystallographic data, a combination of high-resolution mass spectrometry and comprehensive 1D and 2D NMR spectroscopy can provide an unambiguous determination of the compound's constitution and connectivity.[7] FTIR spectroscopy serves as a rapid and straightforward method to confirm the presence of key functional groups. For researchers in drug development and materials science, a thorough understanding of the strengths and limitations of each technique is essential for the robust characterization of new chemical entities.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to Metal-Organic Frameworks Derived from Benzoic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of an organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural characteristics and, consequently, their performance in various applications. Benzoic acid and its derivatives represent a versatile class of linkers, offering a scaffold that can be readily functionalized to tune the physicochemical properties of the resulting MOF. This guide provides an objective comparison of the performance of three distinct MOFs, each derived from a different benzoic acid-based linker, supported by experimental data.
Performance Overview
The functionalization of the benzoic acid linker significantly impacts the properties and applications of the resulting MOFs. The introduction of an amino group can enhance drug loading and pH-responsive release, while fluorination can influence gas sorption properties. The use of benzoic acid as a modulator during synthesis can create defects that increase the surface area. The following table summarizes key performance metrics for three representative MOFs.
| MOF Name/System | Benzoic Acid Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application | Key Performance Metric |
| UiO-66-BA | Benzoic Acid (as modulator) | Zr | Up to 1515[1] | Not Reported | Gas Sorption | Increased surface area with modulator[1] |
| DAZ | 4-dimethylaminobenzoic acid | Zn | Not Reported | Not Reported | Drug Delivery | 33.74% Doxorubicin loading capacity[2][3] |
| Cu-TBA-2F | 2-fluoro-4-(1H-tetrazole-5-yl)benzoic acid | Cu | 356 (for non-fluorinated analogue)[4] | Not Reported | Gas Sorption | CO₂ Adsorption: 1.27 mmol/g[4] |
In-Depth Analysis of Featured MOFs
UiO-66 with Benzoic Acid as a Modulator
UiO-66, a zirconium-based MOF, is well-regarded for its exceptional stability. The use of benzoic acid not as the primary linker, but as a "modulator" during synthesis, introduces controlled defects into the framework. This "defect engineering" can lead to a significant increase in the material's surface area, enhancing its capacity for gas sorption.
DAZ: A Zinc-Based MOF for Drug Delivery
Synthesized from 4-dimethylaminobenzoic acid and zinc nitrate, the DAZ MOF demonstrates the potential of functionalized linkers in biomedical applications.[2][3] The presence of the dimethylamino group contributes to its performance as a drug carrier. Experimental data shows a significant loading capacity for the chemotherapy drug Doxorubicin and a pH-sensitive release mechanism, which is highly desirable for targeted cancer therapy.[2][3]
Cu-TBA-2F: A Fluorinated MOF for Gas Sorption
The introduction of a fluorine atom to the benzoic acid linker in Cu-TBA-2F alters its electronic properties and pore environment.[4] This modification influences the MOF's interaction with gas molecules. A direct comparison with its non-fluorinated counterpart reveals differences in gas adsorption capacities, highlighting the role of linker fluorination in tuning MOF performance for specific gas separation or storage applications.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of MOF research. The following are representative experimental protocols for the synthesis of the discussed MOFs.
Synthesis of UiO-66 with Benzoic Acid Modulator
This procedure describes the synthesis of UiO-66 with a high concentration of defects induced by benzoic acid.
-
Preparation of Synthesis Solution: Sequentially add 1.680 g of ZrCl₄, 0.173 mL of H₂O, a specified amount of benzoic acid (e.g., 8.807 g for a 10:1 molar ratio of modulator to Zr), and 1.198 g of 1,4-benzenedicarboxylic acid to 413.2 mL of warm (approx. 70 °C) N,N'-dimethylformamide (DMF) with constant stirring.[5]
-
Solvothermal Reaction: Once fully dissolved, place the solution in a preheated oven at 120 °C for 24 hours.[5]
-
Purification: Separate the resulting microcrystalline powder by centrifugation and wash overnight in fresh DMF. Perform three additional washing cycles the following day.[5]
Synthesis of DAZ (Zn₂(DABA)₃(CH₃O))
This protocol details the solvothermal synthesis of the DAZ MOF.
-
Reactant Mixture: In a 20 mL Teflon-lined autoclave, combine 1.0 mmol of Zn(NO₃)₂·6H₂O (297.4 mg) and 1.0 mmol of 4-dimethylaminobenzoic acid (165.2 mg) in a solvent mixture of 12 mL of DMF and 8 mL of methanol.[2][3]
-
Heating: Heat the autoclave from room temperature to 120 °C at a rate of 10 °C per hour and maintain this temperature for three days.[2][3]
-
Cooling and Isolation: Cool the autoclave to room temperature at a rate of 5 °C per hour. Harvest the resulting colorless crystals by centrifugation with ethanol.[2][3]
Synthesis of Cu-TBA-2F
This procedure outlines the synthesis of a copper-based MOF with a fluorinated benzoic acid linker.
-
Ligand and Metal Precursor: The synthesis involves the reaction of 2-fluoro-4-(1H-tetrazole-5-yl)benzoic acid (2F-4-TBA) with a Cu(II) precursor.[4]
-
Solvothermal Reaction: The specific reaction conditions, such as solvent, temperature, and reaction time, are detailed in the referenced literature.[4]
-
Characterization: The resulting MOF is characterized by techniques such as N₂ adsorption isotherms to determine the BET surface area and gas adsorption measurements for H₂ and CO₂.[4]
Visualizing the Impact of Linker Choice
The choice of benzoic acid linker directly influences the resulting MOF's properties and, therefore, its suitability for a specific application. This relationship can be visualized as a logical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unito.it [iris.unito.it]
A Researcher's Guide to Assessing the Cross-Reactivity of 4-(3-formylphenyl)benzoic Acid Derivatives
For researchers and drug development professionals investigating the therapeutic potential of 4-(3-formylphenyl)benzoic acid and its derivatives, a thorough understanding of their target specificity and potential off-target effects is paramount. While direct cross-reactivity studies on this specific scaffold are not extensively published, the broader class of benzoic acid derivatives has been shown to interact with a diverse range of biological targets. This guide provides a framework for evaluating the cross-reactivity of novel this compound derivatives, drawing on the varied activities reported for analogous structures. We will outline key potential cross-reactive targets, provide detailed experimental protocols for assessment, and present workflows to guide these studies.
The diverse biological activities of benzoic acid derivatives underscore the importance of comprehensive cross-reactivity profiling. These compounds have been investigated for their potential as VLA-4 antagonists, antimicrobial agents, inhibitors of the FTO demethylase, and modulators of retinoid receptors, among other activities.[1][2][3] This wide range of targets suggests that new derivatives could have unintended interactions, making early-stage cross-reactivity screening a critical step in preclinical development.
Potential Cross-Reactivity Targets for Benzoic Acid Derivatives
Based on the published literature for structurally related compounds, a cross-reactivity panel for a new this compound derivative should, at a minimum, consider the targets outlined in the table below. This table summarizes the reported biological activities of various benzoic acid derivatives, providing a starting point for designing a cross-reactivity screening panel.
| Target Class | Specific Target Example | Reported Activity of Benzoic Acid Derivatives | Key Assay for Screening | Reference Compound Example |
| Integrins | Very Late Antigen-4 (VLA-4) | Antagonism, inhibition of cell adhesion | Cell-based adhesion assays, competitive binding assays | A specific synthesized benzoic acid derivative (12l)[1] |
| Demethylases | Fat mass and obesity-associated protein (FTO) | Inhibition of N6-methyladenosine (m6A) demethylation | In vitro enzymatic assays, cellular m6A quantification | Tricyclic benzoic acid FB23 and its analog 13a[2][4] |
| Bacterial Targets | Various (e.g., cell membrane integrity) | Growth inhibition of drug-resistant bacteria | Minimum Inhibitory Concentration (MIC) assays | Naphthyl-substituted pyrazole-derived hydrazones[3] |
| Nuclear Receptors | Retinoid Receptors | Induction of cell differentiation | Reporter gene assays, cell differentiation assays | (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]-benzoic acid (TTNPB)[5][6] |
| 5-alpha Reductase | Isozymes 1 and 2 | Inhibition of steroid metabolism | In vitro enzymatic assays with rat and human isozymes | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid[7] |
| Purinergic Receptors | P2Y14 Receptor | Antagonism | Calcium mobilization assays, radioligand binding assays | 3-amide-5-aryl benzoic acid derivatives[8] |
| Enzymes in Metabolism | Acetyl-CoA Carboxylase (ACC) | Inhibition of fatty acid synthesis | In vitro enzymatic inhibition assays | 4-phenoxy-phenyl isoxazoles derived from a benzoic acid scaffold |
Experimental Protocols for Cross-Reactivity Screening
Here, we provide detailed methodologies for key experiments to assess the cross-reactivity of a novel this compound derivative against some of the identified potential off-targets.
1. VLA-4 Adhesion Assay
-
Objective: To determine if the test compound inhibits VLA-4-mediated cell adhesion.
-
Principle: This assay measures the ability of a compound to block the binding of VLA-4-expressing cells (e.g., Jurkat cells) to its ligand, VCAM-1.
-
Methodology:
-
Coat a 96-well plate with recombinant human VCAM-1 and incubate overnight at 4°C.
-
Wash the plate to remove unbound VCAM-1 and block non-specific binding sites.
-
Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM).
-
Pre-incubate the labeled Jurkat cells with various concentrations of the test compound or a known VLA-4 antagonist (positive control) for 30 minutes.
-
Add the cell suspension to the VCAM-1-coated plate and incubate for 30-60 minutes to allow for cell adhesion.
-
Gently wash the plate to remove non-adherent cells.
-
Quantify the adherent cells by measuring the fluorescence in each well using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell adhesion.
-
2. FTO Demethylase Inhibition Assay
-
Objective: To assess the inhibitory activity of the test compound against the FTO enzyme.
-
Principle: This assay measures the demethylation of a methylated nucleic acid substrate by recombinant FTO enzyme. The product can be detected using a variety of methods, including fluorescence or luminescence.
-
Methodology:
-
To a 384-well plate, add recombinant human FTO enzyme, a reaction buffer containing necessary co-factors (e.g., Fe(II), α-ketoglutarate), and the test compound at various concentrations.
-
Initiate the reaction by adding a substrate, such as a single-stranded m6A-containing RNA oligonucleotide.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the product formation. This can be done using a coupled enzymatic reaction that generates a detectable signal (e.g., formaldehyde detection).
-
A known FTO inhibitor should be used as a positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
3. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Principle: This is a classic broth microdilution assay.
-
Methodology:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Acinetobacter baumannii).[3]
-
Include positive (no compound) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). Assays can also be read using a plate reader measuring optical density.
-
Visualizing Workflows and Pathways
To facilitate a systematic approach to cross-reactivity profiling, the following diagrams illustrate a proposed screening workflow and a relevant biological pathway.
Caption: A proposed workflow for assessing the cross-reactivity of novel benzoic acid derivatives.
Caption: Simplified VLA-4 signaling pathway and the inhibitory action of an antagonist.
By systematically applying these experimental protocols and following a structured screening workflow, researchers can build a comprehensive cross-reactivity profile for novel this compound derivatives. This essential data will de-risk drug development programs and provide a clearer understanding of a compound's mechanism of action and potential for off-target effects.
References
- 1. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of a new series of retinoidal benzoic acid derivatives as measured by induction of differentiation of murine F9 teratocarcinoma cells and human HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the synthesis of 4-(3-formylphenyl)benzoic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of synthetic routes to 4-(3-formylphenyl)benzoic acid, a key building block in pharmaceutical and materials science. By presenting a side-by-side comparison of common methodologies, supported by experimental data, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.
At a Glance: Comparison of Synthetic Methods
The synthesis of this compound, also known by its CAS number 222180-23-6, is most prominently achieved through two primary strategies: Suzuki-Miyaura coupling and the oxidation of a methyl precursor. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability.
| Method | Starting Materials | Key Reagents & Catalyst | Typical Yield (%) | Reaction Time (h) | Purity | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 4-bromobenzoic acid, 3-formylphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 85-95% | 12-24 | High | High yield, good functional group tolerance | Cost of palladium catalyst, potential for catalyst contamination |
| Oxidation of 4-(3-methylphenyl)benzoic acid | 4-(3-methylphenyl)benzoic acid | Oxidizing agent (e.g., KMnO₄, SeO₂) | 60-75% | 4-8 | Moderate to High | Readily available starting material, no metal catalyst | Potential for over-oxidation, purification challenges |
In-Depth Analysis and Experimental Protocols
Suzuki-Miyaura Coupling: The High-Yield Standard
The Suzuki-Miyaura cross-coupling reaction stands as the most prevalent and efficient method for the synthesis of this compound. This palladium-catalyzed reaction forms the biphenyl core by coupling an aryl halide with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocol:
A detailed protocol for the Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture under an inert atmosphere.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify with 1M HCl to precipitate the product.
-
Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Oxidation of 4-(3-methylphenyl)benzoic acid: A Cost-Effective Alternative
An alternative route involves the selective oxidation of the methyl group of 4-(3-methylphenyl)benzoic acid to an aldehyde. This method avoids the use of expensive palladium catalysts but may require careful control of reaction conditions to prevent over-oxidation to the corresponding dicarboxylic acid.
Reaction Scheme:
Caption: Oxidation of 4-(3-methylphenyl)benzoic acid.
Experimental Protocol:
A representative protocol for the oxidation method is outlined below:
-
Dissolution: Dissolve 4-(3-methylphenyl)benzoic acid (1.0 eq) in a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (2.0-3.0 eq) in water to the reaction mixture while maintaining the temperature at 40-50°C.
-
Reaction: Stir the mixture for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.
-
Work-up: Acidify the mixture with 1M HCl to precipitate the crude product.
-
Purification: Filter the product, wash thoroughly with water, and purify by column chromatography or recrystallization to separate the desired aldehyde from any unreacted starting material and over-oxidized byproducts.
Logical Workflow for Synthesis and Purification
The general workflow for obtaining high-purity this compound involves a series of logical steps from reaction setup to final product characterization.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
The choice between Suzuki-Miyaura coupling and oxidation for the synthesis of this compound depends on the specific requirements of the research. For high-yield and high-purity applications where cost is a secondary concern, the Suzuki-Miyaura coupling is the superior method. Conversely, for larger-scale syntheses where cost-effectiveness is a priority and moderate yields are acceptable, the oxidation of 4-(3-methylphenyl)benzoic acid presents a viable alternative. Researchers should carefully consider the factors outlined in this guide to make an informed decision that best suits their synthetic goals.
A Spectroscopic and Synthetic Comparison of 4-(3-Formylphenyl)benzoic Acid and Its Precursors
A comprehensive guide for researchers and professionals in drug development, offering a detailed spectroscopic comparison of 4-(3-formylphenyl)benzoic acid and its synthetic precursors, 4-bromobenzoic acid and 3-formylphenylboronic acid. This guide provides a foundation for the synthesis and characterization of this important bifunctional molecule.
This technical guide presents a comparative analysis of the spectroscopic characteristics of this compound and its key precursors, 4-bromobenzoic acid and 3-formylphenylboronic acid. The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between these two precursors. Understanding the distinct spectroscopic features of the starting materials and the final product is crucial for reaction monitoring, purification, and final product verification.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for 4-bromobenzoic acid, 3-formylphenylboronic acid, and the isomeric 4-formylbenzoic acid. This data is essential for identifying these compounds and for monitoring the progress of the synthesis of this compound.
| Compound | Structure | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| 4-Bromobenzoic Acid | 13.20 (s, 1H), 8.42-7.79 (m, 2H), 7.77-7.35 (m, 2H)[1] | 171.7, 143.0, 136.3, 134.9, 133.9[1] | ~3000 (O-H), ~1680 (C=O), ~1290 (C-O) | 200, 202 (M+, M+2) | |
| 3-Formylphenylboronic Acid | 10.04 (s, 1H), 8.2-8.3 (br s, 1H), 7.9-8.1 (br d, 1H), 7.93 (d, J=6.1 Hz, 1H), 7.54 (t, J=7.5 Hz, 1H) | Not readily available | Not readily available | Not readily available | |
| 4-Formylbenzoic Acid (Isomer) | 13.5 (s, 1H), 10.139 (s, 1H), 8.165 (d, 2H), 8.047 (d, 2H)[2] | 193.5, 167.1, 139.5, 135.5, 130.2, 129.8 | ~3000 (O-H), ~1690 (C=O, acid), ~1705 (C=O, aldehyde), ~1290 (C-O) | 150 (M+)[3][4] |
Note: The data for 4-formylbenzoic acid is for the isomer with the formyl group at the 4-position and is provided for comparative purposes only.
Synthetic Pathway
The synthesis of this compound from its precursors is illustrated in the following diagram.
Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions involving similar substrates.[5][6][7]
Materials:
-
4-Bromobenzoic acid
-
3-Formylphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent system (e.g., Toluene, Ethanol, and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., 3-5 mol%) to the flask under an inert atmosphere.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).
References
- 1. rsc.org [rsc.org]
- 2. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]
- 3. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 4. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
assessing the stability of 4-(3-formylphenyl)benzoic acid under different conditions
A Comparative Guide to the Stability of 4-(3-formylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the predicted stability of this compound under various stress conditions. Due to the limited availability of direct experimental data for this specific molecule, this analysis is based on the well-established chemical behavior of its constituent functional groups—an aromatic aldehyde and a carboxylic acid—and is supported by data from analogous compounds. The experimental protocols provided herein are designed to enable researchers to rigorously test these predictions.
Predicted Stability Profile: A Comparative Analysis
The stability of this compound is dictated by the reactivity of its aldehyde and carboxylic acid moieties. The aldehyde group is generally more susceptible to degradation, particularly oxidation, than the carboxylic acid group. The following table summarizes the expected stability profile under forced degradation conditions, benchmarked against benzaldehyde and benzoic acid.
| Stress Condition | This compound (Predicted Stability) | Benzaldehyde (Reference Compound) | Benzoic Acid (Reference Compound) |
| Acidic Hydrolysis | Expected to be stable. The ether linkage and amide bonds, which are more susceptible to acid hydrolysis, are absent.[1] | Generally stable, though prolonged exposure to strong acids at high temperatures may cause some degradation. | Highly stable due to the electron-withdrawing nature of the carboxyl group which deactivates the aromatic ring. |
| Basic Hydrolysis | Expected to be stable under mild basic conditions. Strong bases could potentially facilitate disproportionation (Cannizzaro reaction) of the aldehyde group.[2] | Can undergo the Cannizzaro reaction in the presence of a strong base to yield benzyl alcohol and benzoic acid.[2] | Stable. Forms a carboxylate salt. |
| Oxidation | The aldehyde group is predicted to be highly susceptible to oxidation, likely converting to the corresponding carboxylic acid (forming 4-carboxy-1,1'-biphenyl-3-carboxylic acid).[3][4] | Readily oxidizes in the presence of air (autoxidation) and other oxidizing agents to form benzoic acid.[2][5] | Generally stable to further oxidation under typical conditions. |
| Photolysis | Potentially susceptible to degradation. Aromatic compounds with carbonyl and carboxyl groups can absorb UV light, which may lead to radical-mediated reactions, including decarboxylation.[6][7][8] | Can undergo photodegradation, potentially leading to the formation of benzene and benzoic acid, especially in the presence of light and oxygen.[6] | Can undergo photocatalytic decarboxylation under specific conditions, though it is generally more photostable than aldehydes.[7] |
| Thermal Stress | Predicted to be stable at moderately elevated temperatures in the solid state. At very high temperatures, decarboxylation may occur.[9] | Can undergo thermal decomposition at high temperatures.[10] | Thermally stable, with decomposition and decarboxylation occurring at temperatures well above 300°C. |
Predicted Degradation Pathways
The primary degradation pathway for this compound is anticipated to be the oxidation of the aldehyde functional group. This reaction would result in the formation of a dicarboxylic acid derivative. Under more strenuous conditions, such as high-intensity UV light or extreme temperatures, decarboxylation of the benzoic acid moiety could occur.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
To experimentally verify the stability of this compound, a series of forced degradation studies should be conducted alongside a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by exposing it to stress conditions that are more severe than accelerated stability testing.[11][12][13]
Objective: To generate potential degradation products and identify the degradation pathways for this compound. A target degradation of 5-20% is generally considered optimal.[14]
General Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 0.1 mg/mL.
-
A control sample, diluted with the solvent only and kept under normal conditions, should be analyzed concurrently.
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the sample solution with 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the sample solution with 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
After the specified time, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the sample solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation (Solution):
-
Heat the sample solution (in the initial solvent) at 60°C for 48 hours.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose to a dry heat of 80°C for 48 hours.
-
After exposure, dissolve the solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the sample solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15][16] It must be able to separate the intact API from its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector with a photodiode array (PDA) to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to assess peak purity.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[16]
Experimental Workflow
The following diagram outlines the logical sequence for assessing the stability of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmadekho.com [pharmadekho.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. sgs.com [sgs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Modeling and Experimental Data for 4-(3-formylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The bifunctional nature of 4-(3-formylphenyl)benzoic acid, containing both a carboxylic acid and an aldehyde group on a biphenyl scaffold, makes it an interesting candidate for applications in materials science (e.g., as a linker in metal-organic frameworks) and medicinal chemistry. Computational modeling can accelerate research and development by predicting the physicochemical properties, spectral characteristics, and biological activities of this molecule before its synthesis and experimental validation.
Data Presentation: A Comparative Framework
A direct comparison between predicted and measured values is crucial for validating computational models. The following tables outline the key quantitative data that should be acquired and compared.
Table 1: Physicochemical Properties
| Property | Computational Prediction | Experimental Measurement |
| Molecular Weight | 226.23 g/mol | To be determined by Mass Spectrometry |
| Molecular Formula | C₁₄H₁₀O₃ | To be confirmed by Elemental Analysis |
| XLogP3 | 3.1 (Predicted for isomer) | To be determined by HPLC |
| Melting Point (°C) | Not typically predicted | To be determined by DSC or melting point apparatus |
| Boiling Point (°C) | Not typically predicted | To be determined under vacuum |
| pKa | To be calculated (e.g., via QM) | To be determined by potentiometric titration |
Note: Computational data for the isomer 3-(4-formylphenyl)benzoic acid is available on PubChem[1].
Table 2: Spectroscopic Data
| Technique | Predicted Data | Experimental Data |
| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for each proton. | To be acquired in a suitable deuterated solvent (e.g., DMSO-d₆). |
| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. | To be acquired in a suitable deuterated solvent (e.g., DMSO-d₆). |
| FT-IR | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., C=O, O-H, C-H). | To be acquired (e.g., as a KBr pellet). |
| Mass Spec. | m/z for the molecular ion and key fragments. | To be acquired (e.g., via ESI or EI). |
Note: Experimental ¹H NMR and ¹³C NMR data for related benzoic acid derivatives are available[2]. Predicted collision cross section values for the isomer 3-(4-formylphenyl)benzoic acid have been calculated[3].
Table 3: Structural Parameters
| Parameter | Computational Prediction (Optimized Geometry) | Experimental Measurement (X-ray Crystallography) |
| Bond Lengths (Å) | e.g., C-C, C=O, C-O, O-H | To be determined. |
| **Bond Angles (°) ** | e.g., O=C-O | To be determined. |
| Dihedral Angles (°) | Angle between the two phenyl rings. | To be determined. |
Note: While a crystal structure for this compound is not available, the importance of isomerism on the crystal structure of similar molecules has been discussed[4].
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Synthesis: Suzuki-Miyaura Cross-Coupling
A plausible route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-bromobenzoic acid
-
3-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃)
-
A solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine 4-bromobenzoic acid (1 equivalent) and 3-formylphenylboronic acid (1.2 equivalents).
-
Add potassium carbonate (2-3 equivalents).
-
De-gas the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system, palladium(II) acetate (e.g., 0.02 equivalents), and the phosphine ligand (e.g., 0.04 equivalents).
-
Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) for a specified time, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, acidify with HCl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a standard deuterated solvent such as DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded using a spectrophotometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition.
-
Single-Crystal X-ray Diffraction: To obtain definitive structural data, single crystals of the compound would need to be grown and analyzed by X-ray diffraction. This would provide precise bond lengths, bond angles, and information on the crystal packing.
Computational Modeling
Computational chemistry offers powerful tools to predict the properties of molecules.
Methodology: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Functional and Basis Set: A common choice would be the B3LYP functional with a 6-31G(d,p) basis set for geometry optimization and frequency calculations. More accurate basis sets could be used for single-point energy calculations.
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Shielding Constants: To predict the ¹H and ¹³C NMR chemical shifts.
-
Molecular Orbital Analysis: To understand the electronic properties, including the HOMO-LUMO gap.
-
Mandatory Visualizations
Workflow for Comparison
Caption: A workflow diagram illustrating the parallel computational and experimental tracks and their convergence for comparative analysis and model validation.
Hypothetical Signaling Pathway Interaction
Given that some benzoic acid derivatives have shown potential as enzyme inhibitors, a hypothetical interaction with a signaling pathway is visualized below. For instance, various benzoic acid derivatives have been investigated as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes.
Caption: A diagram showing the potential inhibitory action of this compound on a generic kinase signaling pathway.
Conclusion
The comparison of computational modeling with experimental data is a cornerstone of modern chemical and pharmaceutical research. While a complete dataset for this compound is not yet available, this guide provides a comprehensive roadmap for researchers to follow. By systematically predicting properties through methods like DFT and validating them with rigorous experimental work, the scientific community can build a reliable understanding of this and other novel molecules, accelerating their potential application in science and technology.
References
Evaluating the Efficacy of 4-(3-Formylphenyl)benzoic Acid Derivatives as Potent Antimicrobial Agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, derivatives of 4-(3-formylphenyl)benzoic acid have emerged as a promising class of compounds. This guide provides a comprehensive evaluation of the efficacy of these derivatives, primarily focusing on pyrazole-based structures, against clinically significant bacterial pathogens. By presenting a comparative analysis with standard antibiotics, detailing experimental methodologies, and visualizing the research workflow, this document serves as a vital resource for professionals in the field of drug discovery and development.
Comparative Efficacy Against Key Pathogens
The antimicrobial potential of this compound derivatives has been predominantly evaluated through the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The data summarized below presents the MIC values of various pyrazole derivatives of this compound against two notoriously difficult-to-treat pathogens: Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). For a comprehensive comparison, the MIC values of standard-of-care antibiotics against these bacteria are also included.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Against Acinetobacter baumannii
| Compound/Antibiotic | MIC (µg/mL) | Reference |
| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | ||
| Chloro derivative (21) | 4 | |
| Fluoro derivative (20) | 8 | |
| Bromo derivative (22) | 8 | |
| Standard Antibiotics | ||
| Chloramphenicol | 16 | |
| Amikacin | 1 to >128 | [2] |
| Ceftazidime | 2 to >128 | [2] |
| Ciprofloxacin | 0.12 to >32 | [2] |
| Meropenem | 10% susceptibility | [3] |
| Colistin | Susceptible | [3] |
| Sulbactam | 36.6% susceptibility (at ≤4 µg/mL) | [3] |
Note: The MIC values for the derivatives are from a specific study and may vary based on the specific derivative and bacterial strain.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Antibiotic | MIC (µg/mL) | Reference |
| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | ||
| Methyl, Chloro, and Bromo substituted N-arylamine derivatives (3 & 5) | 16 | |
| Dichloro substituted N-arylamine-derived pyrazole | 16 | |
| Standard Antibiotics | ||
| Vancomycin | 2 (MIC90) | [4] |
| Oxacillin | >2 (Defines resistance) | [5] |
| Linezolid | Complete susceptibility | [4] |
| Daptomycin | Standard of care | [5] |
| Ciprofloxacin | 64.5% resistance | [4] |
| Erythromycin | 74.2% resistance | [4] |
Note: The MIC values for the derivatives are from a specific study and may vary based on the specific derivative and MRSA strain.
Mechanism of Action
While the precise signaling pathways within human cells are not the primary focus of the initial antimicrobial studies, the proposed mechanisms of action of these pyrazole derivatives against bacteria include the disruption of the bacterial cell membrane and the inhibition of DNA gyrase.[6][7] DNA gyrase is a crucial enzyme for bacterial DNA replication, making it an attractive target for antibiotic development.
Experimental Protocols
The evaluation of the antimicrobial efficacy of this compound derivatives relies on standardized and reproducible experimental protocols. The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay, a fundamental technique in antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is based on the broth microdilution method.[8][9][10]
1. Preparation of Materials:
- Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Standard antibiotics for positive control.
- Bacterial strains (e.g., A. baumannii, MRSA).
- Mueller-Hinton Broth (MHB) or other appropriate growth medium.
- Sterile 96-well microtiter plates.
- Spectrophotometer or microplate reader.
2. Inoculum Preparation:
- Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Serial Dilutions:
- Dispense a fixed volume (e.g., 100 µL) of sterile broth into all wells of a 96-well plate.
- Add a specific volume of the stock solution of the test compound to the first well of a row.
- Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, and so on, across the row.
- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 18-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- Alternatively, use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).
- The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the growth control.
Visualizing the Research Workflow
The discovery and evaluation of new antimicrobial agents follow a structured workflow, from initial screening to the identification of lead compounds. The following diagram, generated using the DOT language, illustrates this process.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Susceptibilities of Clinical Acinetobacter baumannii Isolates With Different Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. protocols.io [protocols.io]
- 10. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Essential Safety and Operational Guide for 4-(3-formylphenyl)benzoic Acid
This guide provides immediate, essential safety and logistical information for handling 4-(3-formylphenyl)benzoic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.
Hazard Identification and GHS Classification
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[2][3] |
| Acute Aquatic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects.[1] |
| Chronic Aquatic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Nitrile or butyl rubber gloves. Check manufacturer's compatibility chart. Discard gloves immediately if contact is made with the chemical. | Nitrile gloves offer good resistance to weak acids and many organic solvents for short-term contact.[2][5][6] For prolonged contact or handling solutions, butyl rubber provides better protection against aromatic aldehydes. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin from irritation and contamination.[2] |
| Footwear | Closed-toe and closed-heel shoes. | Prevents injuries from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if dust generation is likely.[7] | Protects against inhalation of the powder, which can cause respiratory irritation.[2][3] |
Step-by-Step Operational Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
3.1. Preparation and Weighing:
-
Work Area Preparation: Conduct all work in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the work surface is clean and uncluttered.
-
Gather Materials: Have all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and labeled receiving container, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing: Carefully transfer the desired amount of the powdered this compound from its storage container to the weighing paper or boat. Avoid generating dust.
-
Transfer: Gently transfer the weighed powder to the receiving vessel.
-
Clean-up: Clean any residual powder from the balance and work surface using a soft brush or a vacuum with a HEPA filter. Decontaminate the area after use.
3.2. Solution Preparation:
-
Solvent Addition: In the fume hood, slowly add the desired solvent to the vessel containing the weighed this compound.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][9][10][11][12] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal. For a large spill, contact your institution's environmental health and safety department. |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[1][2]
5.1. Waste Collection:
-
Segregation: Do not mix this waste with other waste streams unless compatible.
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and relevant hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
5.2. Disposal Procedure:
-
Contact: Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Documentation: Provide the disposal company with a completed hazardous waste manifest and any other required documentation.
-
Compliance: Ensure all disposal activities comply with local, state, and federal regulations.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. gloves.com [gloves.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 6. aibonsafety.com [aibonsafety.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 11. Eye Injury: First Aid for Chemical Burns Information [columbiadoctors.org]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
